3-Bromoimidazo[1,2-B]pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVHOFAWISYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512053 | |
| Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-73-5 | |
| Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
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| Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
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| Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromoimidazo[1,2-b]pyridazine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a bromine atom at the 3-position, renders it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed experimental considerations for its use in key synthetic transformations are also presented.
Chemical Structure and Properties
This compound is a solid, crystalline compound with the molecular formula C₆H₄BrN₃. The structure consists of a fused imidazole and pyridazine ring system, with a bromine atom substituted at the 3-position of the imidazo moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 18087-73-5 | [2][3] |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 148.0 to 152.0 °C | [3][4][5] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [6][7] |
| SMILES | BrC1=CN=C2C=CC=NN21 | [2] |
| InChIKey | KJQVHOFAWISYDO-UHFFFAOYSA-N | [1] |
Spectral Data
Detailed, publicly available, and fully assigned ¹H and ¹³C NMR spectral data for this compound are not consistently reported in the literature. However, commercial suppliers confirm the structure via NMR.[4] For researchers working with this compound, it is recommended to acquire and fully characterize the material using standard spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm identity and purity prior to use.
Synthesis
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound. For this compound, this would typically involve the reaction of 3-aminopyridazine with a suitable three-carbon electrophile followed by bromination, or the use of a pre-brominated building block. A general synthetic approach is outlined below.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery lies in its reactivity as a substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is readily displaced, allowing for the introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols: General Considerations
The following are general protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using an aryl bromide like this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Table 2: General Protocol for Suzuki-Miyaura Coupling
| Step | Procedure |
| 1. Reagents | This compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv). |
| 2. Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). |
| 3. Procedure | Combine the reagents in a reaction vessel. Degas the solvent and add to the vessel under an inert atmosphere (e.g., N₂ or Ar). Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-110 °C. |
| 4. Work-up | Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel. |
Table 3: General Protocol for Sonogashira Coupling
| Step | Procedure |
| 1. Reagents | This compound (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (an amine, e.g., triethylamine, diisopropylamine). |
| 2. Solvent | Anhydrous solvent such as THF or DMF. |
| 3. Procedure | Combine the reagents in a reaction vessel under an inert atmosphere. Add the degassed solvent and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). |
| 4. Work-up | Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate. |
| 5. Purification | Purify the crude product by column chromatography. |
Table 4: General Protocol for Heck Coupling
| Step | Procedure |
| 1. Reagents | This compound (1.0 equiv), Alkene (1.1-2.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), Base (e.g., triethylamine, K₂CO₃, 1.5-3.0 equiv). |
| 2. Solvent | Anhydrous polar aprotic solvent such as DMF, NMP, or acetonitrile. |
| 3. Procedure | Combine the reagents in a sealed tube or reaction flask under an inert atmosphere. Add the degassed solvent and heat the reaction mixture with stirring at a temperature typically ranging from 80-140 °C. |
| 4. Work-up | After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. |
| 5. Purification | Purify the crude product by column chromatography. |
Biological Activity and Applications in Drug Discovery
While there is no significant reported intrinsic biological activity for this compound itself, its importance lies in its role as a key intermediate in the synthesis of potent bioactive molecules. The imidazo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[9]
Kinase Inhibitors
The most prominent application of this compound is in the synthesis of kinase inhibitors. The tyrosine kinase inhibitor Ponatinib , approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), features the imidazo[1,2-b]pyridazine core, which is introduced using this compound as a starting material.[8]
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated as inhibitors of other kinases, including Bruton's tyrosine kinase (BTK) for B-cell malignancies[10], PI3K/mTOR for pulmonary fibrosis[11], and Mps1 for various cancers[12].
Other Therapeutic Areas
The imidazo[1,2-b]pyridazine scaffold has shown promise in other therapeutic areas as well, including as antiparasitic[7], antiviral, and anti-inflammatory agents.[9] The versatility of this compound allows for the systematic exploration of chemical space around this core structure to develop novel therapeutics for a wide range of diseases.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is reported to cause skin irritation and may cause respiratory irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions has established it as a key intermediate in the synthesis of numerous biologically active compounds, most notably the tyrosine kinase inhibitor Ponatinib. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of significant value to researchers engaged in the design and development of novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. kbfi.ee [kbfi.ee]
- 4. This compound 18087-73-5 [mingyuanchemical.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Physicochemical Properties of 3-bromoimidazo[1,2-b]pyridazine (CAS 18087-73-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromoimidazo[1,2-b]pyridazine, an important intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.
Chemical Identity and Properties
This compound is a heterocyclic organic compound with the CAS registry number 18087-73-5. It is recognized as a key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[1]
Table 1: Physicochemical Data for CAS 18087-73-5
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [2][3][4] |
| Molecular Weight | 198.02 g/mol | [2][3][4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 148.0 to 152.0 °C | [5] |
| Density | 1.891 g/cm³ | [5] |
| Refractive Index | 1.751 | [5] |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.4 | [4] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [5][6] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.
-
Observation: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7] A sharp melting range (typically 0.5-1 °C) is indicative of high purity.
Density Determination (Gas Pycnometry)
Gas pycnometry is a common and accurate method for determining the density of a solid powder.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound powder is placed into the sample chamber of the gas pycnometer.
-
Purging: The sample chamber is purged with a non-reactive gas, typically helium, to remove any adsorbed gases from the powder's surface.
-
Measurement: The instrument fills a reference chamber of known volume with the gas to a specific pressure. This gas is then expanded into the sample chamber.
-
Volume Calculation: By measuring the pressure drop, the volume of the solid sample can be accurately determined using the ideal gas law.
-
Density Calculation: The density is calculated by dividing the mass of the sample by the determined volume. Multiple measurements are typically averaged to ensure accuracy.
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a solid can be measured using an Abbe refractometer with a solid sample accessory.
Methodology:
-
Sample Preparation: A small, flat, and polished surface of the crystalline this compound is prepared. Alternatively, a thin film of the molten substance can be applied between the prisms of the refractometer.
-
Contact Fluid: A drop of a contact liquid with a refractive index higher than that of the sample is placed on the prism of the refractometer. The solid sample is then placed on top of this liquid.
-
Measurement: Light is passed through the prism and the sample. The refractometer is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., 589 nm, the sodium D-line).
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for physicochemical characterization and a relevant biological pathway associated with the end-product of this compound's synthesis.
Physicochemical Characterization Workflow
Associated Signaling Pathway
This compound is a crucial intermediate in the synthesis of Ponatinib.[1] Ponatinib is a potent tyrosine kinase inhibitor that has been shown to induce vascular toxicity through the Notch-1 signaling pathway.[5][8] Understanding this pathway is critical for drug development professionals working with this compound and its derivatives.
Ponatinib and the Notch-1 Signaling Pathway
Safety Information
It is essential to handle this compound with appropriate safety precautions.
-
Hazard Codes: Xn (Harmful)[5]
-
Risk Statements: R22 (Harmful if swallowed)[5]
-
Safety Statements: S24/25 (Avoid contact with skin and eyes)[5]
-
HS Code: 2933990090[5]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis, it is recommended to perform experimental verification of these properties under your specific laboratory conditions.
References
- 1. This compound | 18087-73-5 [chemicalbook.com]
- 2. Frontiers | Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation [frontiersin.org]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. 3-Bromoimidazo(1,2-b)pyridazine | C6H4BrN3 | CID 12872319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Bromoimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromoimidazo[1,2-b]pyridazine is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold in the design of kinase inhibitors and other therapeutic agents. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and drug development processes. This guide details the standard spectroscopic techniques employed for the characterization of this compound and provides a framework for the interpretation of the resulting data.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18087-73-5 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | White to pale yellow solid/crystal | |
| Melting Point | 148.0 to 152.0 °C | |
| Purity | ≥98% | [2] |
Spectroscopic Data (Expected Values)
The following tables present the expected spectroscopic data for this compound. These values are derived from the analysis of closely related imidazo[1,2-b]pyridazine derivatives and general principles of spectroscopic interpretation for such heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | dd | J = 4.5, 1.5 | H-6 |
| ~7.85 | s | - | H-2 |
| ~7.50 | dd | J = 9.0, 1.5 | H-8 |
| ~6.90 | dd | J = 9.0, 4.5 | H-7 |
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-8a |
| ~142.0 | C-5 |
| ~128.0 | C-6 |
| ~125.0 | C-2 |
| ~118.0 | C-8 |
| ~115.0 | C-7 |
| ~105.0 | C-3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1630 - 1580 | Strong | C=N stretching |
| 1550 - 1450 | Strong | C=C stretching (aromatic ring) |
| 1300 - 1000 | Medium | C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 650 - 550 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 197/199 | High | [M]⁺ (presence of Br isotopes) |
| 118 | Medium | [M - Br]⁺ |
| 91 | Medium | [C₅H₃N₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~250 | ~20,000 | π → π |
| ~310 | ~5,000 | π → π |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Record the spectrum at a frequency of 500 MHz.
-
Employ a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the spectrum at a frequency of 125 MHz.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use an FT-IR spectrometer, such as a PerkinElmer Spectrum Two FT-IR Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionize the sample using a standard electron energy (e.g., 70 eV for EI).
-
Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident in the molecular ion and bromine-containing fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine its absorption properties in the UV-Vis region.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer, for example, a Shimadzu UV-2600.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its primary role in the literature is as a synthetic intermediate for more complex, biologically active molecules. The final products derived from this compound, such as Ponatinib, are known to inhibit multiple tyrosine kinases, thereby affecting signaling pathways involved in cell proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia. Further research would be required to determine if this compound itself possesses any intrinsic biological activity.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While a complete set of experimentally validated spectral data is not currently available, the expected values and detailed protocols presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and methodologies will aid in the synthesis, characterization, and quality control of this important pharmaceutical intermediate, ensuring the integrity of downstream applications.
References
The Imidazo[1,2-b]pyridazine Core: A Technical Guide to its Reactivity, Stability, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and diverse substitution possibilities make it a "privileged scaffold" for the development of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth analysis of the reactivity and stability of the imidazo[1,2-b]pyridazine core, alongside detailed experimental protocols and an exploration of its role in key signaling pathways.
Physicochemical Properties of the Imidazo[1,2-b]pyridazine Core
The fundamental physicochemical properties of the unsubstituted imidazo[1,2-b]pyridazine ring system are crucial for understanding its behavior in various chemical and biological environments. These properties influence its solubility, membrane permeability, and interactions with biological macromolecules.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃ | PubChem CID 136599 |
| Molecular Weight | 119.12 g/mol | PubChem CID 136599 |
| Melting Point | 53 – 55 °C | [1][2] |
| Boiling Point | Not readily available (decomposes) | N/A |
| Density | 1.29 g/cm³ | [1][2] |
| pKa | 5.30 ± 0.30 (Predicted) | [3] |
| Solubility | Soluble in dimethylformamide, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [1][4][5] |
| Appearance | Pale yellow to off-white crystalline powder | [1] |
| Refractive Index | 1.689 | [1][2] |
Reactivity and Stability
The imidazo[1,2-b]pyridazine ring system exhibits a unique reactivity profile, making it amenable to a variety of chemical transformations. The presence of multiple nitrogen atoms influences the electron distribution within the bicyclic structure, dictating the regioselectivity of electrophilic and nucleophilic reactions.
The imidazole ring is generally more susceptible to electrophilic attack, while the pyridazine ring can be targeted by nucleophiles, particularly when activated by electron-withdrawing groups or through metal-catalyzed cross-coupling reactions. The 6-position is a common site for functionalization, often starting from a 6-chloro-imidazo[1,2-b]pyridazine intermediate. This halogenated derivative serves as a versatile building block for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions.[6]
The stability of the imidazo[1,2-b]pyridazine core is generally robust under standard laboratory conditions. However, strong acidic or basic conditions, as well as high temperatures, can lead to degradation. The stability of substituted derivatives is highly dependent on the nature and position of the substituents.
Key Experimental Protocols
General Synthesis of the Imidazo[1,2-b]pyridazine Core
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine scaffold involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[7]
Reaction:
Figure 1. Synthesis of a substituted imidazo[1,2-b]pyridazine.
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or 1,2-dimethoxyethane, is added the desired α-bromoacetophenone (1.0-1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 6-chloro-2-substituted-imidazo[1,2-b]pyridazine.
Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and is widely used to introduce aryl or heteroaryl substituents onto the imidazo[1,2-b]pyridazine core, typically at the 3- or 6-position.[8][9]
Reaction Workflow:
Figure 2. Suzuki-Miyaura cross-coupling workflow.
Procedure:
-
A mixture of the halo-substituted imidazo[1,2-b]pyridazine (e.g., 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine) (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq) is taken in a reaction vessel.
-
A degassed solvent system, typically a mixture of DME, ethanol, and water, is added.
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the desired coupled product.
Role in Signaling Pathways and Drug Development
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the design of inhibitors targeting key signaling pathways implicated in various diseases.
Inhibition of Tyrosine Kinase 2 (Tyk2) Signaling
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a crucial mediator of cytokine signaling, particularly for IL-12, IL-23, and type I interferons.[10] Dysregulation of the Tyk2-STAT pathway is implicated in autoimmune and inflammatory diseases.
Figure 3. Inhibition of the Tyk2-STAT signaling pathway.
Imidazo[1,2-b]pyridazine-based inhibitors bind to the pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of the kinase domain (JH1). This prevents the phosphorylation and activation of downstream STAT proteins, thereby blocking the pro-inflammatory gene transcription.
PIM Kinase Inhibition in Cancer
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in various human cancers and are associated with tumor progression and therapeutic resistance.[11][12][13][14] Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of PIM kinases.
Figure 4. PIM kinase signaling pathway and its inhibition.
PIM kinases phosphorylate a number of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis. By inhibiting PIM kinases, imidazo[1,2-b]pyridazine compounds can suppress tumor cell growth and survival, making them promising candidates for cancer therapy.
Ligands for β-Amyloid Plaques in Alzheimer's Disease
Certain derivatives of imidazo[1,2-b]pyridazine have shown high binding affinity for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. These compounds are being investigated as potential diagnostic imaging agents for the early detection of the disease. Their mechanism of action involves binding to the aggregated forms of the Aβ peptide.
Conclusion
The imidazo[1,2-b]pyridazine ring system represents a highly versatile and valuable scaffold in modern drug discovery. Its favorable physicochemical properties, coupled with a rich and adaptable chemistry, have enabled the development of potent and selective modulators of various biological targets. The continued exploration of this privileged core is expected to yield novel therapeutic agents for a wide range of diseases, from autoimmune disorders and cancer to neurodegenerative conditions. This guide provides a foundational understanding for researchers to further innovate and harness the potential of the imidazo[1,2-b]pyridazine scaffold.
References
- 1. Imidazo[1,2-b]pyridazine CAS 766-55-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. guidechem.com [guidechem.com]
- 3. Imidazo[1,2-b]pyridazine CAS#: 766-55-2 [m.chemicalbook.com]
- 4. Imidazo[1,2-b]pyridazine | CAS:766-55-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Imidazo[1,2-b]pyridazine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 14. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the biological significance of the imidazo[1,2-b]pyridazine scaffold, detailing its diverse therapeutic applications, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.
A Scaffold of Diverse Biological Activities
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. These activities include:
-
Anticancer Activity: A significant area of research has focused on the development of imidazo[1,2-b]pyridazine-based compounds as potent anticancer agents. These molecules often function as kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.[1][2]
-
Anti-inflammatory Activity: The scaffold has been successfully utilized to generate compounds with significant anti-inflammatory properties. These derivatives can modulate inflammatory pathways, offering potential treatments for a range of inflammatory disorders.[1][2]
-
Antiviral Activity: Researchers have explored the antiviral potential of imidazo[1,2-b]pyridazine derivatives against a variety of viruses, demonstrating the scaffold's utility in the development of novel antiviral therapeutics.[2][3]
-
Antimicrobial and Antifungal Activity: The inherent chemical features of the imidazo[1,2-b]pyridazine core have been leveraged to design potent antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative imidazo[1,2-b]pyridazine derivatives across various biological targets and disease models.
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Ponatinib | BCR-ABL Kinase | <0.4 nM | N/A |
| Imidazo[1,2-a]pyrazine 17 | Mps1 Protein | 2.8 nM | [5] |
| Imidazo[1,2-a]pyrazine 17 | A549 Cancer Cell Line | 6.0 nM | [5] |
| Imidazo[1,2-b]pyridazine-based 27f | Cellular Mps1 | 0.70 nM | N/A |
| Imidazo[1,2-b]pyridazine-based 27f | A549 | 6.0 nM | N/A |
| Imidazo[1,2-a]pyridine derivative 26 | c-Met | 1.9 nM | N/A |
| Imidazo[1,2-a]pyridine derivative 26 | VEGFR2 | 2.2 nM | N/A |
| Imidazo[1,2-a]pyridine derivative 26 | MKN45 cells | 5.0 nM | N/A |
| Imidazo[1,2-a]pyridine derivative 26 | VEGF-stimulated HUVECs | 1.8 nM | N/A |
| Imidazo[1,2-b]pyridazine diaryl urea A17 | mTOR | 0.067 µM | N/A |
| Imidazo[1,2-b]pyridazine diaryl urea A18 | mTOR | 0.062 µM | N/A |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 4e & 4f | MCF-7 and SK-MEL-28 | 1 to 10 µM | N/A |
| Imidazo[1,2-a]pyridine 12b | Hep-2, HepG2, MCF-7, A375 | 11-13 µM | [6] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | 45 µM | N/A |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | 47.7 µM | N/A |
| Imidazo[1,2-a]pyridine HB9 | A549 | 50.56 μM | [7] |
| Imidazo[1,2-a]pyridine HB10 | HepG2 | 51.52 μM | [7] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Assay | Activity (IC50) | Reference |
| 3-pyridyl analog 8q | TNF-α production | 0.9 µM | N/A |
| (4-(methylsulfonyl)phenyl) analog 8w | TNF-α production | 0.4 µM | N/A |
| Imidazo[1,2-b]pyridazine derivative 6 | IFNγ production in rat (PD model) | 45% inhibition at 1 mg/kg | [8] |
| Imidazo[1,2-b]pyridazine derivative 6 | IFNγ production in rat (PD model) | 77% inhibition at 10 mg/kg | [8] |
| TAK1 inhibitor 26 | TAK1 enzymatic activity | 55 nM | [7] |
| TAK1 inhibitor 26 | MPC-11 and H929 cell growth | 30 nM (GI50) | [7] |
Table 3: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Virus | Activity (IC50) | Reference |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor | [3] |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor | [3] |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-zoster virus (VZV) | Inhibitor | [3] |
| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-zoster virus (VZV) | Inhibitor | [3] |
| Imadazo[1,2-a]pyrazine 3b | Human coronavirus 229E | 56.96 µM | N/A |
Table 4: Antimicrobial and Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Organism | Activity (MIC/IC50) | Reference |
| Benzohydrazide incorporated Imidazo [1,2-b] pyridazine (6a-l) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | [9] |
| 3,6-disubstituted imidazo[1,2-b]pyridazine 4a, 4c, 4d, 4l, 4r | Phytopathogenic fungi | 1.9-25.5 fold more potent than hymexazol | [4] |
| Imidazo [1,2-b]pyridazine derivative 14d | Madurella mycetomatis | 0.9 μM | N/A |
Key Signaling Pathways
The biological effects of imidazo[1,2-b]pyridazine derivatives are often mediated through their interaction with specific signaling pathways. Below are visualizations of key pathways targeted by these compounds.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
A Comprehensive Review of Synthetic Routes to Imidazo[1,2-b]pyridazines: A Technical Guide for Chemical and Pharmacological Research
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This bicyclic system, an isostere of purine, has garnered considerable attention from researchers in drug discovery, leading to the development of potent inhibitors for a range of biological targets, including kinases and other enzymes implicated in various diseases. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies employed to construct the imidazo[1,2-b]pyridazine core, complete with detailed experimental protocols for key reactions and a summary of their biological significance, particularly in the context of relevant signaling pathways.
Core Synthetic Strategies
The construction of the imidazo[1,2-b]pyridazine ring system is predominantly achieved through the condensation of an aminopyridazine derivative with a suitable two-carbon synthon, typically an α-halocarbonyl compound. Variations of this approach, along with palladium-catalyzed methodologies, form the cornerstone of synthetic access to this important scaffold.
Condensation of Aminopyridazines with α-Halocarbonyls
The most classical and widely employed method for the synthesis of imidazo[1,2-b]pyridazines involves the reaction of a 3-aminopyridazine with an α-haloketone or α-haloaldehyde. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyridazine ring, followed by an intramolecular cyclization and dehydration to afford the bicyclic aromatic system. The regioselectivity of the initial alkylation is crucial for the successful formation of the desired isomer.[1]
A common starting material for this synthesis is 3-amino-6-chloropyridazine, which allows for further functionalization at the 6-position of the resulting imidazo[1,2-b]pyridazine core through nucleophilic substitution or cross-coupling reactions.[1]
Table 1: Synthesis of Imidazo[1,2-b]pyridazines via Condensation
| Starting 3-Aminopyridazine | α-Halocarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde (50% aq. solution) | 6-Chloroimidazo[1,2-b]pyridazine | Neat, 90°C, 5 h | 70 | [2] |
| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 1,2-Dimethoxyethane, reflux, 48 h | Not Reported | |
| 3-Amino-6-arylpyridazines | Various α-bromoketones | 2,6-Diaryl-imidazo[1,2-b]pyridazines | Reflux in a suitable solvent | Not Reported | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has seen the extensive application of palladium-catalyzed cross-coupling reactions for the construction and functionalization of heterocyclic systems. In the context of imidazo[1,2-b]pyridazines, these methods offer a powerful tool for introducing a wide range of substituents at various positions of the bicyclic core. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are frequently employed to modify halogenated imidazo[1,2-b]pyridazine precursors.[4]
Furthermore, palladium catalysis can be utilized in the initial construction of the heterocyclic system itself, for instance, through intramolecular C-H amination or N-arylation reactions.[4]
Table 2: Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling
| Imidazo[1,2-b]pyridazine Substrate | Coupling Partner | Reaction Type | Product | Catalyst/Conditions | Yield (%) | Reference |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Various amines | Buchwald-Hartwig Amination | C-6 Aminated 3-bromoimidazo[1,2-b]pyridazines | CsF, BnNEt3Cl, DMSO, 100°C | up to 94 | [2] |
| 2-Chloro-3-iodopyridine & 3-aminopyridazine | - | Tandem Pd-catalyzed amination | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | Pd(OAc)2, Xantphos, Cs2CO3 | 94 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key imidazo[1,2-b]pyridazine intermediates.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol is adapted from the work of Kumar et al.[2]
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Chloroacetaldehyde (50% aqueous solution) (excess)
-
Ethanol
Procedure:
-
A mixture of 3-amino-6-chloropyridazine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Water is distilled off to obtain a brown-yellow solid.
-
The crude compound is stirred with 100 mL of ethanol and filtered at the pump to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
Yield: 20 g (70.0%).
Protocol 2: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Materials:
-
6-Chloropyridazin-3-amine (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (4.90 g, 42.46 mmol) is added.
-
The reaction mixture is stirred and heated under reflux for 48 hours.
-
The solvent is evaporated in vacuo to yield the crude product.
Biological Significance and Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders. The following sections detail the involvement of this scaffold in modulating key signaling cascades.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-b]pyridazine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[7]
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Therapeutic Promise of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of imidazo[1,2-b]pyridazine derivatives, with a focus on their utility as kinase inhibitors, agents against neurodegenerative diseases, and anti-inflammatory compounds. This document details key experimental protocols, presents quantitative data for prominent derivatives, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Imidazo[1,2-b]pyridazines as Potent Kinase Inhibitors
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders.
Tyrosine Kinase 2 (Tyk2) Inhibition
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key mediator of pro-inflammatory cytokine signaling, including interleukins (IL-12, IL-23) and type I interferons. Notably, these inhibitors often target the pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of the kinase domain (JH1) and offering a potential for greater selectivity over other JAK family members. This targeted inhibition has shown efficacy in preclinical models of autoimmune and inflammatory diseases.
Quantitative Data: Tyk2 Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 6 | Tyk2 JH2 | In vitro binding | < 25 | [1] |
| 29 | Tyk2 JH2 | Cellular assay (IL-23 stimulated) | Potent (specific value not provided) | [2] |
Monopolar Spindle 1 (Mps1) Kinase Inhibition
Monopolar spindle 1 (Mps1) is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is linked to various cancers, making it an attractive therapeutic target. Imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity against a range of cancer cell lines.[3][4]
Quantitative Data: Mps1 Inhibition
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| 27f | Cellular Mps1 | - | 0.70 | [3] |
| 27f | Antiproliferative | A549 (Lung Cancer) | 6.0 | [3][4] |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is essential for B-cell receptor signaling and is a validated target for B-cell malignancies. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK. These compounds have demonstrated significant tumor growth inhibition in xenograft models, with some advancing into clinical trials.
Quantitative Data: BTK Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 22 (TM471-1) | BTK | Biochemical | 1.3 | [5][6] |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer. Imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed as novel ALK inhibitors capable of overcoming resistance to existing therapies, including the G1202R mutation.
Quantitative Data: ALK Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| O-10 | ALK WT | Enzymatic | 2.6 | [7] |
| O-10 | ALK G1202R | Enzymatic | 6.4 | [7] |
| O-10 | ALK L1196M/G1202R | Enzymatic | 23 | [7] |
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of other therapeutically relevant kinases, including:
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) , with several derivatives showing IC50 values below 100 nM.[8]
-
Mammalian Target of Rapamycin (mTOR) , with compounds exhibiting significant anti-proliferative activity in the nanomolar range.[9]
-
Cyclin-Dependent Kinases (CDKs) , where derivatives have been identified as potent and selective inhibitors.[10]
Imidazo[1,2-b]pyridazines in Neurodegenerative Diseases
The potential of imidazo[1,2-b]pyridazine derivatives extends to the challenging field of neurodegenerative diseases, particularly Alzheimer's disease.
β-Amyloid Plaque Ligands
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds are being explored as potential diagnostic imaging agents for positron emission tomography (PET).
Quantitative Data: β-Amyloid Plaque Binding
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
| 4 | Aβ1-40 aggregates | In vitro competition binding | 11.0 | [11] |
Acetylcholinesterase (AChE) Inhibition
Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: AChE Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 5c | AChE | Enzymatic | 50 | [12][13] |
| 5h | AChE | Enzymatic | 40 | [12][13] |
Anti-inflammatory and Other Therapeutic Applications
The immunomodulatory properties of imidazo[1,2-b]pyridazines have been harnessed to develop potent anti-inflammatory agents.
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been shown to inhibit TNF-α production.
Quantitative Data: TNF-α Inhibition
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 8q | TNF-α production | hPBMC assay | 0.9 | [14] |
| 8w | TNF-α production | hPBMC assay | 0.4 | [14] |
Antiparasitic, Antibacterial, and Antiviral Activities
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential against infectious diseases, with derivatives showing activity against parasites like Plasmodium falciparum, as well as various bacteria and viruses.[8][15][16]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., imidazo[1,2-b]pyridazine derivative) in 100% DMSO.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer containing a low percentage of DMSO.
-
Prepare a master mix containing the target kinase and its specific substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer. The final concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure :
-
In a microplate, add the diluted test compound or vehicle (DMSO) control.
-
Add the kinase/substrate master mix to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction using an appropriate method (e.g., adding a stop solution or phosphoric acid).
-
-
Detection :
-
Detect the kinase activity using a suitable method, such as:
-
Radiometric Assay : Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™) : Measuring the amount of ADP produced.
-
Fluorescence Resonance Energy Transfer (FRET) : Using a labeled substrate and antibody.
-
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Seeding :
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivative for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
Cell Fixation :
-
Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
-
Staining :
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Solubilization and Measurement :
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
In Vitro β-Amyloid Plaque Binding Assay
This assay determines the binding affinity of compounds to synthetic β-amyloid aggregates.
-
Preparation of Aβ Aggregates :
-
Synthesize and aggregate Aβ1-40 peptides according to established protocols.
-
-
Competitive Binding Assay :
-
In a reaction mixture, combine the Aβ aggregates, a radiolabeled ligand with known affinity for Aβ plaques (e.g., [³H]BTA-1), and various concentrations of the test imidazo[1,2-b]pyridazine derivative.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound and free radioligand using filtration.
-
Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
-
Data Analysis :
-
Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
-
Cell Implantation :
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
-
Compound Administration :
-
Randomize the mice into treatment and control groups.
-
Administer the imidazo[1,2-b]pyridazine derivative or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
-
Tumor Measurement :
-
Measure the tumor volume periodically using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the context in which these derivatives act, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Tyk2 Signaling Pathway Inhibition.
Caption: In Vitro Mps1 Kinase Inhibition Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Mps1/TTK kinase (Human) Assay/Inhibitor Screening Assay Kit - 1 kit | Computational Genomics [computational-genomics.net]
- 10. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3-Bromoimidazo[1,2-b]pyridazine: A Technical Guide for Researchers
For immediate release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-Bromoimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its physical properties and detailed methodologies for solubility determination in common organic solvents.
Introduction
This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1] Understanding its solubility is a critical first step in the design of synthetic routes, formulation development, and various biological assays. Solubility data informs the choice of appropriate solvent systems for reactions, purification, and the preparation of solutions for screening and analysis. This guide addresses the current knowledge on the solubility of this compound and provides a practical framework for its experimental determination.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound and for the design of solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [2][3] |
| Appearance | White to light yellow or pale yellow solid/powder to crystal | [4][5][6] |
| Melting Point | 148.0 to 152.0 °C | [4][5] |
| Density | 1.891 - 1.9 ± 0.1 g/cm³ | [4][5] |
| CAS Number | 18087-73-5 | [2][4] |
Solubility Data
Currently, there is a lack of specific quantitative data in publicly accessible literature regarding the solubility of this compound in common organic solvents. While it is generally described as being "soluble in organic solvents," precise measurements at various temperatures are not available.[1] To address this gap, this guide provides a detailed experimental protocol to enable researchers to determine the solubility in their laboratories.
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various common organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][4]
4.1. Materials
-
This compound
-
Selected organic solvents (high purity grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood or at an elevated temperature in an oven. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a lower temperature is recommended.
-
Ensure the complete removal of the solvent by drying the residue to a constant weight.
-
-
Calculation of Solubility:
-
Weigh the evaporation dish or vial containing the dry residue of this compound.
-
The mass of the dissolved solid is the final weight minus the initial weight of the empty container.
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))
-
4.3. Considerations
-
The purity of the compound and the solvent can significantly affect the solubility results.
-
Temperature control is critical as solubility is temperature-dependent.
-
Ensure that the filtration step does not cause precipitation of the solute due to temperature changes or solvent evaporation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmatutor.org [pharmatutor.org]
Understanding the Mechanism of Action for Imidazo[1,2-b]pyridazine-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules. Its rigid, planar structure and synthetic tractability have made it a cornerstone in the development of targeted inhibitors for a wide array of proteins, particularly kinases. This guide provides an in-depth exploration of the mechanism of action for imidazo[1,2-b]pyridazine-based inhibitors, focusing on their interactions with key biological targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism: Competitive Kinase Inhibition
The vast majority of imidazo[1,2-b]pyridazine-based inhibitors function as ATP-competitive inhibitors of protein kinases.[1][2] Protein kinases are crucial enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process fundamental to cellular signaling. In many diseases, including cancer and inflammatory disorders, kinases become dysregulated, leading to aberrant signaling.
Imidazo[1,2-b]pyridazine inhibitors are designed to bind within the ATP-binding pocket of the target kinase. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity. The potency and selectivity of these inhibitors are dictated by the specific substitutions on the imidazo[1,2-b]pyridazine core, which form key interactions with amino acid residues in and around the ATP-binding cleft.[3]
Key Biological Targets and Pathways
The versatility of the imidazo[1,2-b]pyridazine scaffold allows it to be tailored to inhibit a diverse range of kinases and other proteins involved in critical disease pathways.
Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase that, when rearranged (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC).[4] Imidazo[1,2-b]pyridazine derivatives have been developed as next-generation ALK inhibitors designed to overcome resistance to earlier inhibitors like crizotinib, particularly against mutations like the challenging G1202R solvent front mutation.[5]
These inhibitors potently block the autophosphorylation of the ALK kinase domain, shutting down downstream pro-survival and proliferative signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.
Quantitative Data: ALK Inhibition
| Compound | Target Enzyme | IC50 (nM) | Performance Summary | Reference |
| O-10 | ALK (Wild-Type) | 2.6 | ~8-9x more potent than Crizotinib | [4][5] |
| O-10 | ALK (G1202R Mutant) | 6.4 | Effective against resistant mutant | [5] |
| O-10 | ALK (L1196M/G1202R) | 23 | Effective against double mutant | [5] |
| Crizotinib | ALK (Wild-Type) | ~20-24 | First-generation inhibitor | [4] |
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[6][7] Imidazo[1,2-b]pyridazine derivatives have been designed as potent, brain-penetrant GSK-3β inhibitors. By blocking GSK-3β activity, these compounds aim to reduce tau phosphorylation, thereby preventing tangle formation and slowing neurodegeneration.
Bruton's Tyrosine Kinase (BTK)
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell development, proliferation, and survival.[8] It is a key therapeutic target for B-cell malignancies. Certain imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK. These compounds typically contain a reactive group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue in the ATP-binding site of BTK, leading to permanent inactivation of the enzyme.
Quantitative Data: BTK Inhibition
| Compound | Target Enzyme | IC50 (nM) | Mechanism | Reference |
| Compound 22 (TM471-1) | BTK | 1.3 | Covalent Irreversible | [8][9] |
Other Notable Kinase Targets
The imidazo[1,2-b]pyridazine scaffold has been successfully adapted to target a wide range of other kinases, demonstrating its versatility.
Quantitative Data: Inhibition of Various Kinases
| Inhibitor Class | Target Kinase(s) | Representative IC50 | Reference |
| 3,6-Disubstituted | DYRK1A | 50 nM | [10] |
| 3,6-Disubstituted | CLK1 / CLK4 | 82 nM / 44 nM | [10] |
| Diaryl Ureas | mTOR | 62 nM (Compound A18) | [11] |
| 6-Aryl Substituted | Mps1 (TTK) | 0.7 nM (cellular, Cpd 27f) | [12] |
| Various | IKKβ | Activity demonstrated | [13] |
| Various | Pim-1 | Activity demonstrated | [14][15] |
| N/A | c-Met / VEGFR2 | 1.9 nM / 2.2 nM (Cpd 26) | [3] |
| Various | CDK12/13 | Low nanomolar activity | [16] |
Experimental Protocols
Elucidating the mechanism of action of these inhibitors requires a combination of biochemical and cell-based assays.
Protocol 1: Biochemical Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
-
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the target kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitor's potency.
-
Materials:
-
Purified recombinant kinase (e.g., ALK, GSK-3β).
-
Specific peptide substrate for the kinase.
-
ATP.
-
Test compound (imidazo[1,2-b]pyridazine derivative).
-
Assay buffer (containing MgCl2, DTT, etc.).
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well white assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then further dilute in assay buffer.
-
Reaction Setup: To each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (e.g., using ADP-Glo™) or the amount of phosphorylated product. The signal is read using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of an inhibitor on cancer cell lines that are dependent on the target kinase.[4]
-
Principle: The number of viable cells in culture is determined by quantifying ATP, which is an indicator of metabolic activity. A decrease in ATP signifies cell death or inhibition of proliferation.
-
Materials:
-
Target cell line (e.g., Ba/F3 engineered to express EML4-ALK).
-
96-well opaque-walled plates.
-
Culture medium (e.g., RPMI-1640 with supplements).
-
Test compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound. Add 10 µL of the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for an additional 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated controls and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Bromoimidazo[1,2-b]pyridazine, a key building block in the synthesis of biologically active compounds. The document outlines its chemical and physical properties, potential hazards, safe handling and storage procedures, and emergency response protocols. Furthermore, it details experimental methodologies for its synthesis and common downstream applications, alongside visualizations of relevant biological signaling pathways where its derivatives have shown significant activity.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₆H₄BrN₃. It serves as a crucial intermediate in the development of various pharmaceutical agents.[1]
| Property | Value | Source |
| CAS Number | 18087-73-5 | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 148.0 to 152.0 °C | [3] |
| Storage Temperature | Room temperature, in a dark, dry, and sealed container | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem CID 12872319
Hazard Pictograms
Warning
Precautionary Statements
To ensure safe handling, the following precautionary measures should be strictly adhered to:
| Statement Code | Prevention |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Statement Code | Response |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P319 | If eye irritation persists: Get medical advice/attention. |
| P332+P317 | If skin irritation occurs: Get medical help. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| Statement Code | Storage |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Statement Code | Disposal |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem CID 12872319
Experimental Protocols
The following sections detail the synthesis of this compound and a common subsequent reaction, the Suzuki-Miyaura cross-coupling.
Synthesis of this compound
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone. The subsequent bromination at the 3-position yields the final product.
Step 1: Synthesis of Imidazo[1,2-b]pyridazine
-
Reagents: 3-Amino-6-chloropyridazine, Chloroacetaldehyde (50% aqueous solution), Sodium bicarbonate (NaHCO₃), Ethanol.
-
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in ethanol in a round-bottom flask.
-
Add an equimolar amount of sodium bicarbonate to the solution.
-
Slowly add chloroacetaldehyde solution to the mixture while stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloroimidazo[1,2-b]pyridazine.
-
Step 2: Bromination of Imidazo[1,2-b]pyridazine
-
Reagents: 6-chloroimidazo[1,2-b]pyridazine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve the 6-chloroimidazo[1,2-b]pyridazine in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
-
Note: The chloro-substituent can be removed in a subsequent step if desired, for example, through catalytic hydrogenation.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at the 3-position.
-
Reagents: 3-Bromo-6-(substituted)imidazo[1,2-b]pyridazine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), Solvent (e.g., a mixture of 1,4-dioxane and water or DME and water).
-
Procedure:
-
To a reaction vessel, add the 3-bromo-6-(substituted)imidazo[1,2-b]pyridazine, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Biological Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Tyk2/STAT Signaling Pathway
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling.[3][4][5][6][7] Imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of the Tyk2 pseudokinase (JH2) domain, leading to the allosteric inhibition of the kinase domain (JH1) and subsequent blockade of downstream STAT phosphorylation.[3][4][5][6][7]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromoimidazo[1,2-B]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 3-Bromoimidazo[1,2-b]pyridazine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the parent imidazo[1,2-b]pyridazine ring system, followed by its regioselective bromination at the C-3 position.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the imidazo[1,2-b]pyridazine core via the condensation of a suitable pyridazine precursor. Subsequently, the targeted 3-bromo functional group is introduced via electrophilic bromination using N-Bromosuccinimide (NBS).
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Imidazo[1,2-b]pyridazine | C₆H₅N₃ | 119.12 | 63-67 | Light yellow crystalline solid |
| This compound | C₆H₄BrN₃ | 198.02 | 148.0 - 152.0 | White to light yellow powder/crystal |
Experimental Protocols
Part 1: Synthesis of Imidazo[1,2-b]pyridazine
This protocol outlines the synthesis of the imidazo[1,2-b]pyridazine scaffold. One common method involves the dehalogenation of a 6-chloro-imidazo[1,2-b]pyridazine precursor.
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine hydrochloride
-
Methanol
-
Triethylamine
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 6-chloroimidazo[1,2-b]pyridazine hydrochloride in methanol.
-
Add triethylamine to the solution to neutralize the hydrochloride salt.
-
Carefully add a catalytic amount of palladium on carbon (e.g., 5-10 mol%) to the reaction mixture.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas to replace the air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., 3 kg/cm ²) at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can range from several hours to a day.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude imidazo[1,2-b]pyridazine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure imidazo[1,2-b]pyridazine.
Part 2: Synthesis of this compound
This protocol describes the regioselective bromination of imidazo[1,2-b]pyridazine at the C-3 position using N-bromosuccinimide (NBS).
Materials:
-
Imidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of imidazo[1,2-b]pyridazine in acetonitrile, add N-bromosuccinimide (NBS) in a 1:1 molar ratio.
-
Heat the reaction mixture to reflux for approximately 2 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion of the reaction, cool the mixture to room temperature.[2]
-
Further cool the reaction mixture in an ice bath to promote the precipitation of the product.[2]
-
Collect the precipitate by filtration.
-
Concentrate the filtrate to obtain additional product.[2]
-
Combine the collected solids and, if necessary, purify by recrystallization to afford this compound as a pale yellow solid. A reported yield for this reaction is 75%.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including kinase inhibition for anticancer and antimalarial applications. The functionalization of this core structure is crucial for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the imidazo[1,2-b]pyridazine nucleus. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromoimidazo[1,2-b]pyridazine with various boronic acids and esters, a key step in the synthesis of potential therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Experimental Protocol
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of this compound.[3] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]) (1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃]) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Dimethylformamide [DMF], 1,2-Dimethoxyethane [DME])
-
Water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent to the flask under the inert atmosphere. If using a solid base like K₂CO₃, a mixture of solvent and water (e.g., 1,4-Dioxane/H₂O) may be used.
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-substituted imidazo[1,2-b]pyridazine.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound derivatives with various boronic acids, as reported in the literature.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (4-(N-Boc-1H-pyrazol-1-yl)phenyl)boronic ester | Pd(PPh₃)₄ | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 6 | 65 | [3] |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 80 | 2 | 25 | [3] |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 80 | 2 | 28 | [3] |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | - | - | 53 | [3] |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C3-functionalization of the imidazo[1,2-b]pyridazine core. The protocol and data presented herein provide a solid foundation for researchers to synthesize a diverse library of 3-aryl-imidazo[1,2-b]pyridazines for further investigation in drug discovery and development programs. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance.[1] This application note provides a detailed protocol and optimized conditions for the Buchwald-Hartwig amination of 3-bromoimidazo[1,2-b]pyridazine, a key intermediate for the synthesis of novel derivatives with potential pharmacological activity.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a suitable base and a phosphine ligand.[1][2] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[2][4]
Optimized Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the amination of this compound, a range of conditions have been reported for similar heteroaromatic systems. The following table summarizes key reaction parameters that can be optimized for this specific transformation.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ to the active Pd(0) species.[4] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | These bulky, electron-rich phosphine ligands are effective in promoting the reductive elimination step and preventing β-hydride elimination.[1][5] |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4][6] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential to prevent quenching of the catalyst and base.[7] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst and phosphine ligands are sensitive to oxidation, necessitating an inert atmosphere.[7] |
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific amounts of reagents may need to be adjusted based on the molecular weight of the amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Xantphos or BINAP
-
NaOtBu or Cs₂CO₃
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq), and the phosphine ligand (0.04 eq).
-
Add the base (NaOtBu, 1.4 eq or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Solvent Addition:
-
Add anhydrous toluene or dioxane via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
-
Reaction:
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-b]pyridazine derivative.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 3-amino-substituted imidazo[1,2-b]pyridazines. The conditions outlined in this application note serve as a robust starting point for the development of a wide array of novel derivatives for applications in drug discovery and materials science. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields for specific amine coupling partners.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 3-Bromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors derived from the versatile 3-bromoimidazo[1,2-b]pyridazine scaffold. This document includes detailed experimental protocols for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives and protocols for in vitro kinase activity assays for several key cancer and inflammation-related kinases.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. Its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an excellent starting point for the design of potent and selective inhibitors. The 3-bromo- and 6-chloro- substituents on this scaffold provide convenient synthetic handles for the introduction of diverse chemical functionalities through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document outlines the synthesis of novel kinase inhibitors by leveraging the reactivity of the 3-bromo position, often in conjunction with substitutions at the 6-position. The protocols provided are for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as for the subsequent biological evaluation of these compounds against a panel of therapeutically relevant kinases.
Data Presentation
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Mps1 Inhibitors | |||
| 27f | Mps1 (cellular) | 0.70 | [1][2] |
| 21a | Mps1 | (A549 IC50) 39 | [2] |
| 21b | Mps1 | (Improved cellular activity) | [1][2] |
| DYRK/CLK Inhibitors | |||
| 20a | DYRK1A | 50 | [3] |
| 20a | CLK1 | 82 | [3] |
| 20a | CLK4 | 44 | [3] |
| 20a | PfCLK1 | 32 | [3] |
| 17 | DYRK1A | (Potent cellular inhibitor) | [4] |
| TAK1 Inhibitors | |||
| 26 | TAK1 | 55 | [5] |
| Haspin Inhibitors | |||
| 21 | Haspin | 6 | |
| 22 | Haspin | 12 | |
| CHR-6494 | Haspin | 55 |
Experimental Protocols
A. Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives
This section provides general protocols for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives using palladium-catalyzed cross-coupling reactions.
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is suitable for the introduction of aryl or heteroaryl groups at the 3-position of the imidazo[1,2-b]pyridazine core.
-
Materials:
-
3-Bromo-6-substituted-imidazo[1,2-b]pyridazine (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, DME, or toluene, with 10-25% water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add the 3-bromo-6-substituted-imidazo[1,2-b]pyridazine, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-disubstituted imidazo[1,2-b]pyridazine.
-
2. General Protocol for Buchwald-Hartwig Amination
This protocol is suitable for the introduction of primary or secondary amines at the 6-position of the imidazo[1,2-b]pyridazine core.
-
Materials:
-
6-Chloro-3-bromoimidazo[1,2-b]pyridazine (1.0 eq)
-
Amine (primary or secondary, 1.1-2.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the 6-chloro-3-bromoimidazo[1,2-b]pyridazine and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, usually 2-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-amino-3-bromoimidazo[1,2-b]pyridazine derivative.
-
B. In Vitro Kinase Inhibition Assays
This section provides a general protocol for determining the in vitro potency of synthesized compounds against their target kinases using a luminescence-based ADP-Glo™ kinase assay. This assay quantifies the amount of ADP produced during the enzymatic reaction.
1. General Protocol for In Vitro Kinase Assay (ADP-Glo™)
-
Materials:
-
Recombinant kinase (e.g., Mps1, DYRK1A, IKKβ, TAK1, Haspin)
-
Kinase-specific peptide substrate
-
ATP solution
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (specific to each kinase, often containing DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.
-
Reaction Setup:
-
To the wells of the assay plate, add the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Add a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Include a "no enzyme" control (blank) containing only the substrate and buffer.
-
Include a "positive control" with the enzyme, substrate, and vehicle, but no inhibitor.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (0% inhibition) and blank (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: Workflow for in vitro kinase assays.
Caption: Mps1 signaling pathway inhibition.
References
Application Notes and Protocols for the Synthesis of a Key Ponatinib Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a crucial intermediate in the production of Ponatinib, a potent tyrosine kinase inhibitor. The synthesis involves a Sonogashira coupling reaction between 3-Bromoimidazo[1,2-b]pyridazine and a terminal alkyne. This document outlines the synthetic workflow, experimental procedures, and the mechanism of action of Ponatinib as a BCR-ABL inhibitor.
Introduction
Ponatinib is a multi-targeted tyrosine kinase inhibitor effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] A key step in the synthesis of Ponatinib involves the formation of a carbon-carbon bond between the imidazo[1,2-b]pyridazine core and the substituted phenyl ring via an ethynyl linker. The Sonogashira cross-coupling reaction is a highly effective method for achieving this transformation.[2] This protocol details the synthesis of the Ponatinib intermediate, 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, from this compound.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the preparation of the key reactants and the subsequent Sonogashira coupling to form the desired intermediate.
Caption: Synthetic workflow for the Ponatinib intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of imidazo[1,2-b]pyridazine to yield the starting material, this compound.
Materials:
-
Imidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve Imidazo[1,2-b]pyridazine in chloroform.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the precipitate and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Protocol 2: Sonogashira Coupling for the Synthesis of the Ponatinib Intermediate
This protocol details the palladium-catalyzed Sonogashira coupling of this compound with 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
Materials:
-
This compound
-
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound, 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, Pd(PPh3)4, and CuI.
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ponatinib intermediate.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (by HPLC) |
| This compound | 198.02 | 1.0 | 75-85 | >98% |
| 3-ethynyl-4-methyl-N-(...)benzamide | 454.48 | 1.0-1.2 | - | >98% |
| Ponatinib Intermediate | 532.56 | - | 80-90 | >99% |
Mechanism of Action of Ponatinib: BCR-ABL Inhibition
Ponatinib is a potent pan-BCR-ABL inhibitor, designed to be effective against not only the native BCR-ABL kinase but also its mutated forms, including the highly resistant T315I "gatekeeper" mutation.[3][4][5] The Philadelphia chromosome, a genetic abnormality found in CML and Ph+ ALL, leads to the formation of the constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives uncontrolled cell proliferation.[1]
Ponatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain.[3][4] This binding action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to leukemic cell growth and survival.[4] The unique structural feature of Ponatinib, a carbon-carbon triple bond, allows it to effectively bind to the T315I mutant, where other inhibitors fail.[5]
Caption: Mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway.
References
- 1. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 2. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
Application Note: A Highly Efficient Method for C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus integral to the development of various bioactive molecules.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including use as kinase inhibitors in anticancer therapies, anti-inflammatory agents, and ligands for β-amyloid plaques.[1][2][3] Functionalization of the imidazo[1,2-b]pyridazine core, particularly at the C-6 position, is a critical step in the synthesis of these therapeutic agents. This document provides a detailed protocol for the efficient C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a key intermediate in medicinal chemistry.[4][5][6]
Reaction Principle
The described method achieves a selective nucleophilic aromatic substitution (SNAr) at the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The greater reactivity of the C-6 chloro substituent over the C-3 bromo substituent allows for regioselective amination. This protocol utilizes cesium fluoride (CsF) and a phase-transfer catalyst, benzyltriethylammonium chloride (BnNEt3Cl), to facilitate the displacement of the chloride with a variety of primary and secondary amines.[7][8][9] This fluoride-promoted amination is presented as a cost-effective and high-yielding alternative to other methods like transition metal-catalyzed Buchwald-Hartwig couplings.[7][9]
Experimental Protocols
General Procedure for C-6 Amination
This protocol is adapted from the method described by Iorkula, T. H., et al. (2023).[7][9]
Materials and Reagents:
-
3-bromo-6-chloroimidazo[1,2-b]pyridazine
-
Primary or secondary amine of choice
-
Cesium Fluoride (CsF)
-
Benzyltriethylammonium chloride (BnNEt3Cl)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, rotary evaporator)
Step-by-Step Protocol:
-
To a clean, dry reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equivalent).
-
Add the desired primary or secondary amine (2.0 equivalents).
-
Add Cesium Fluoride (CsF, 1.0 equivalent).
-
Add Benzyltriethylammonium chloride (BnNEt3Cl, 10 mol %).
-
Add anhydrous DMSO to the vessel.
-
Seal the reaction vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure C-6 aminated product.
Data Presentation
The following table summarizes the isolated yields for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines, demonstrating the broad applicability and high efficiency of this protocol.[7][9]
| Entry | Amine | Product | Isolated Yield (%) |
| 1 | n-Butylamine | 3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | 94 |
| 2 | Benzylamine | 3-bromo-N-benzylimidazo[1,2-b]pyridazin-6-amine | 98 |
| 3 | 2-Phenylethylamine | 3-bromo-N-phenethylimidazo[1,2-b]pyridazin-6-amine | 96 |
| 4 | Furfurylamine | 3-bromo-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 95 |
| 5 | Thiophen-2-ylmethanamine | 3-bromo-N-(thiophen-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 97 |
| 6 | Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 90 |
| 7 | Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 92 |
| 8 | Piperidine | 3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 79 |
Data sourced from Iorkula, T. H., et al. (2023).[7][9]
Visualizations
Reaction Scheme
Caption: General reaction for C-6 amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Discussion of Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[10] The electron-withdrawing nature of the pyridazine ring system activates the C-6 position towards nucleophilic attack by the amine. The reaction is believed to follow an addition-elimination pathway, where the amine attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.[10] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the heterocyclic system to yield the final aminated product. The role of CsF is to act as a base and a source of fluoride ions, which may facilitate the reaction, while BnNEt3Cl acts as a phase-transfer catalyst to improve the interaction between the reagents.
This method avoids the use of expensive palladium catalysts and ligands often required for Buchwald-Hartwig amination, presenting a more economical and operationally simpler alternative for synthesizing these valuable compounds.[7][11][12]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Item - An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes: 3-Bromoimidazo[1,2-b]pyridazine Derivatives as Amyloid Plaque Imaging Agents
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles in the brain. The development of radiolabeled imaging agents that can non-invasively detect and quantify Aβ plaques is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. A series of imidazo[1,2-b]pyridazine derivatives, stemming from the 3-bromoimidazo[1,2-b]pyridazine scaffold, has been synthesized and evaluated for their potential as Aβ plaque imaging agents. These compounds are designed as isosteric analogues of other known amyloid imaging agents, with the aim of improving properties such as lipophilicity and reducing non-specific binding.[1] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and potential in vivo application of these compounds.
Chemical Structures and Quantitative Data
A range of imidazo[1,2-b]pyridazine derivatives has been synthesized to explore the structure-activity relationship (SAR) for binding to Aβ aggregates. The core structure is this compound, which is further functionalized at various positions. The binding affinity of these compounds for synthetic Aβ1-40 aggregates has been determined through competitive binding assays using [³H]BTA-1 as the radioligand.[1]
Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives for Aβ1-40 Aggregates [1]
| Compound ID | R1 | R2 | Ki (nM) ± SD |
| 1 | -Br | 4'-N(CH₃)₂-Ph | 25.0 ± 3.0 |
| 2 | -OCH₃ | 4'-N(CH₃)₂-Ph | 20.0 ± 2.5 |
| 3 | -SCH₃ | 4'-N(CH₃)₂-Ph | 11.0 ± 1.5 |
| 4 | -F | 4'-N(CH₃)₂-Ph | 35.0 ± 4.0 |
| 5 | -Cl | 4'-N(CH₃)₂-Ph | 30.0 ± 3.5 |
| 6 | -I | 4'-N(CH₃)₂-Ph | 15.0 ± 2.0 |
| 7 | -Br | 4'-NHCH₃-Ph | 45.0 ± 5.0 |
| 8 | -Br | 4'-NH₂-Ph | 150.0 ± 15.0 |
| 9 | -Br | 3'-N(CH₃)₂-Ph | >1000 |
| 10 | -Br | 2'-N(CH₃)₂-Ph | >1000 |
Data summarized from "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques".[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-3-bromo-6-substituted-imidazo[1,2-b]pyridazines
This protocol describes the synthesis of the imidazo[1,2-b]pyridazine core structure through a condensation reaction, followed by bromination.
Workflow for Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
Substituted α-bromoketone
-
3-Amino-6-chloropyridazine (or other 6-halo derivative)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the appropriate α-bromoketone (1.0 mmol) and 3-amino-6-chloropyridazine (1.1 mmol) in ethanol.
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
-
Bromination: Dissolve the crude product from the previous step (1.0 mmol) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.
-
Remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Competitive Binding Assay for Aβ Plaques
This protocol details the method to determine the binding affinity (Ki) of the synthesized compounds for Aβ aggregates.
Workflow for In Vitro Competitive Binding Assay
Caption: Workflow for determining the in vitro binding affinity of test compounds to Aβ aggregates.
Materials:
-
Synthetic Aβ1-40 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
[³H]BTA-1 (radioligand)
-
Test imidazo[1,2-b]pyridazine compounds
-
Assay buffer: PBS containing 0.1% bovine serum albumin (BSA)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration manifold
-
Liquid scintillation counter
Procedure:
-
Preparation of Aβ1-40 Aggregates:
-
Dissolve synthetic Aβ1-40 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent.
-
Resuspend the peptide film in PBS (pH 7.4) to a final concentration of 0.5 mg/mL.
-
Incubate the solution at 37°C for 36-48 hours with gentle agitation to promote fibril formation.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
To each well, add:
-
50 µL of Aβ1-40 aggregates (final concentration ~50-100 nM).
-
50 µL of [³H]BTA-1 (final concentration ~1-2 nM).
-
50 µL of the test compound at various concentrations (ranging from 0.1 nM to 10 µM) or vehicle for total binding.
-
50 µL of assay buffer.
-
-
For non-specific binding determination, add a high concentration (e.g., 2 µM) of a known non-radioactive ligand like PIB instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethylenimine using a vacuum filtration manifold.
-
Washing: Wash the filters three times with 500 µL of ice-cold PBS.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 3: In Vivo Biodistribution in a Transgenic Mouse Model (Representative Protocol)
Note: Specific in vivo data for this compound derivatives in Alzheimer's models is not yet widely published. This protocol is based on established methods for similar amyloid imaging agents, such as radioiodinated imidazo[1,2-a]pyridines.
Workflow for In Vivo Biodistribution Study
Caption: Representative workflow for evaluating the in vivo biodistribution of a radiolabeled imaging agent.
Objective: To determine the brain uptake and washout characteristics of a radiolabeled imidazo[1,2-b]pyridazine derivative in an animal model of Alzheimer's disease.
Materials:
-
Radiolabeled test compound (e.g., [¹²⁵I]- or [¹⁸F]-labeled derivative).
-
Transgenic mice expressing human amyloid precursor protein (e.g., APP/PS1) and age-matched wild-type control mice.
-
Saline solution containing 5-10% ethanol (vehicle).
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions before the experiment.
-
Radiotracer Formulation: Dissolve the radiolabeled compound in the vehicle solution. The final injected volume should be approximately 100 µL.
-
Injection: Lightly anesthetize a mouse and inject a known amount of the radiotracer (typically 2-5 µCi) via the lateral tail vein.
-
Biodistribution Time Points: Euthanize groups of mice (n=3-4 per group) at various time points after injection (e.g., 2, 15, 30, and 60 minutes).
-
Tissue Collection: Immediately after euthanasia, collect blood via cardiac puncture. Dissect the brain and other organs of interest (liver, kidneys, muscle, bone, etc.).
-
Sample Processing: Weigh each tissue sample and place it in a pre-tared counting tube.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards prepared from the injectate using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the brain uptake and clearance rates between transgenic and wild-type mice.
-
Calculate brain-to-blood ratios at each time point.
-
Expected Outcome: A suitable imaging agent should demonstrate high initial brain uptake followed by rapid washout from the brain of wild-type mice. In transgenic mice, a higher retention of the radiotracer in amyloid-rich brain regions is expected compared to wild-type controls, leading to a higher brain-to-blood ratio at later time points.
References
Application Notes and Protocols: Development of Antiparasitic Compounds from Imidazo[1,2-b]pyridazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antiparasitic compounds based on the imidazo[1,2-b]pyridazine scaffold. This privileged heterocyclic system has demonstrated significant potential in the discovery of novel therapeutic agents against a range of parasites.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a versatile heterocyclic nucleus that has garnered considerable attention in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Recent research has highlighted its potential as a source of potent antiparasitic agents, with promising activity against various protozoan parasites such as Giardia lamblia, Toxoplasma gondii, and Plasmodium falciparum.[3][4][5] This document outlines the synthesis, in vitro and in vivo evaluation, and potential mechanisms of action of imidazo[1,2-b]pyridazine-based antiparasitic compounds.
Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity
The following tables summarize the quantitative data for representative imidazo[1,2-b]pyridazine compounds against various parasites and a mammalian cell line to assess selectivity.
Table 1: Anti-protozoal Activity of 3-Nitroimidazo[1,2-b]pyridazine Derivatives
| Compound ID | G. lamblia IC₅₀ (nM) | T. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | P. falciparum IC₅₀ (µM) |
| Compound A | < 0.78 | > 25 | > 25 | > 25 | 1.8 |
| Compound B | 1.2 | > 25 | > 25 | > 25 | 3.5 |
| Metronidazole | 930 | - | - | - | - |
Data extracted from a study on 3-nitroimidazo[1,2-b]pyridazines, highlighting their potent and selective activity against G. lamblia.[3][6]
Table 2: Cytotoxicity of 3-Nitroimidazo[1,2-b]pyridazine Derivatives
| Compound ID | MRC-5 Cell Line IC₅₀ (µM) | Selectivity Index (G. lamblia) |
| Compound A | > 25 | > 32051 |
| Compound B | > 25 | > 20833 |
Selectivity Index (SI) = IC₅₀ in MRC-5 cells / IC₅₀ in G. lamblia. A higher SI value indicates greater selectivity for the parasite over mammalian cells.[3]
Table 3: Kinase Inhibition Profile of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine
| Kinase Target | IC₅₀ (nM) |
| P. falciparum CLK1 (PfCLK1) | 32 |
| Human CLK1 | 82 |
| Human CLK4 | 44 |
| Human DYRK1A | 50 |
This data showcases the potential of imidazo[1,2-b]pyridazines to act as kinase inhibitors, a validated drug target in parasites.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and further development of these compounds.
Protocol 1: General Synthesis of 3-Nitro-6-substituted-imidazo[1,2-b]pyridazines
This protocol describes a general method for the synthesis of 3-nitro-6-substituted-imidazo[1,2-b]pyridazines, which have shown potent anti-giardial activity.[3]
Materials:
-
6-Chloro-3-nitroimidazo[1,2-b]pyridazine
-
Appropriate amine (e.g., piperidine, morpholine, etc.)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and EtOAc to yield the desired 3-nitro-6-substituted-imidazo[1,2-b]pyridazine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Anti-Giardia lamblia Activity Assay
This protocol details the in vitro screening of compounds against Giardia lamblia trophozoites.[3]
Materials:
-
Giardia lamblia strain (e.g., WB clone C6)
-
TYI-S-33 medium supplemented with bovine bile and fetal bovine serum
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Metronidazole (positive control)
-
Resazurin solution
-
Plate reader (fluorescence)
Procedure:
-
Culture G. lamblia trophozoites in TYI-S-33 medium at 37 °C.
-
Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds and metronidazole in the culture medium. Add 100 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Include wells with parasites and medium only (negative control) and medium only (background control).
-
Incubate the plates for 48 hours at 37 °C in an anaerobic jar.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration using a suitable software (e.g., GraphPad Prism).
Protocol 3: Cytotoxicity Assay against MRC-5 Cells
This protocol describes the evaluation of compound cytotoxicity against the human lung fibroblast cell line MRC-5.[3][4]
Materials:
-
MRC-5 cell line
-
Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum, L-glutamine, and non-essential amino acids
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
Plate reader (fluorescence)
Procedure:
-
Culture MRC-5 cells in EMEM at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 200 µL of the compound dilutions. The final DMSO concentration should not exceed 0.5%.
-
Include wells with cells and medium only (negative control).
-
Incubate the plates for 72 hours at 37 °C.
-
Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Calculate the 50% cytotoxic concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 4: In Vivo Efficacy in a Mouse Model of Acute Toxoplasmosis
This protocol provides a general framework for evaluating the in vivo efficacy of imidazo[1,2-b]pyridazine compounds in a mouse model of acute toxoplasmosis.[5]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Positive control drug (e.g., sulfadiazine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Infect mice intraperitoneally with 1 x 10³ tachyzoites of the RH strain of T. gondii.
-
Randomly divide the infected mice into treatment and control groups (n=5-10 per group).
-
Initiate treatment 24 hours post-infection. Administer the test compound at various doses (e.g., 10, 25, 50 mg/kg/day) via the chosen route for a specified duration (e.g., 7-10 days).
-
The control groups should receive the vehicle and the positive control drug, respectively.
-
Monitor the mice daily for clinical signs of illness and mortality.
-
At the end of the treatment period, collect peritoneal fluid to determine the parasite load using a Neubauer chamber or by quantitative PCR.
-
Alternatively, monitor the survival of the mice for 30 days.
-
Analyze the data to determine the reduction in parasite burden and the increase in survival rate compared to the untreated control group.
Visualizations
Signaling Pathway
Caption: Putative mechanisms of action for imidazo[1,2-b]pyridazine antiparasitic compounds.
Experimental Workflow
Caption: Drug discovery workflow for imidazo[1,2-b]pyridazine-based antiparasitic agents.
Logical Relationship
Caption: Key structural features influencing the antiparasitic activity of imidazo[1,2-b]pyridazines.
References
Application Notes: Preparation and In Vitro Screening of Imidazo[1,2-b]pyridazine Derivatives
Introduction
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2][3] This heterocyclic nucleus is a key component of the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia.[1] The resurgence of interest in this scaffold stems from the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[2][3][4][5]
These compounds frequently act as kinase inhibitors, targeting enzymes such as Mps1, PIM kinases, mTOR, and Tyk2, which are crucial in various disease signaling pathways.[6][7][8][9] The synthetic accessibility of the imidazo[1,2-b]pyridazine core allows for extensive functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic profiles.[2] These notes provide detailed protocols for the synthesis of a representative imidazo[1,2-b]pyridazine derivative and its subsequent evaluation in common in vitro biological screening assays.
Protocols
General Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
A common and effective method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[1][10] This protocol details the synthesis of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, which serves as a versatile starting material for further modifications via cross-coupling or nucleophilic substitution reactions.[11]
Materials and Reagents:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add 2-bromoacetophenone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the resulting crude solid in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.
In Vitro Antiproliferative Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12] It is widely employed to determine the cytotoxic effects of novel compounds on cancer cell lines.[12][13]
Materials and Reagents:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)[9][12][14]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test imidazo[1,2-b]pyridazine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (General Protocol)
Many imidazo[1,2-b]pyridazine derivatives function by inhibiting specific protein kinases. This protocol outlines a general method for assessing kinase inhibition, which can be adapted for specific kinases like mTOR or PIM.[8][9]
Materials and Reagents:
-
Recombinant human kinase (e.g., mTOR, PIM-1)
-
Kinase-specific substrate (e.g., a peptide or protein like 4E-BP1 for PIM kinases)[15]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test imidazo[1,2-b]pyridazine derivatives dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96- or 384-well plates
-
Microplate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the recombinant kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. The final concentration should typically be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Incubate for the required detection period.
-
Measure the signal (e.g., luminescence or TR-FRET ratio) using a microplate reader.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of various imidazo[1,2-b]pyridazine derivatives from published studies.
Table 1: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 27f | A549 | Lung | 0.006 | [6] |
| 4e | MCF-7 | Breast | 1 - 10 | [14] |
| 4f | SK-MEL-28 | Melanoma | 1 - 10 | [14] |
| A17 | A549 | Lung | 0.02 - 20.7 | [9] |
| A18 | H460 | Lung | 0.02 - 20.7 | [9] |
| 12b | HepG2 | Liver | 13 | [12] |
| 12b | MCF-7 | Breast | 11 | [12] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| 27f | Mps1 | Cellular | 0.70 | [6] |
| A17 | mTOR | Biochemical | 67 | [9] |
| A18 | mTOR | Biochemical | 62 | [9] |
| 6 | Tyk2 JH2 | Biochemical (Kᵢ) | 0.015 - 0.035 | [7] |
| K00135 | PIM-1 | Biochemical | Low nanomolar | [8][15] |
Visualization of Mechanism of Action
Many imidazo[1,2-b]pyridazine derivatives with anticancer activity target key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for kinase inhibitors.[9]
Caption: Simplified mTOR signaling pathway targeted by imidazo[1,2-b]pyridazine inhibitors.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromoimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for the synthesis of this compound?
A1: A highly effective method is the direct and regioselective bromination of the imidazo[1,2-b]pyridazine core using an electrophilic brominating agent. N-bromosuccinimide (NBS) is a commonly used reagent for this transformation and has been reported to provide quantitative yields.[1]
Q2: What are the key starting materials for synthesizing the imidazo[1,2-b]pyridazine core?
A2: The imidazo[1,2-b]pyridazine backbone is typically synthesized through the condensation reaction of a 3-amino-6-halopyridazine with an α-haloketone, such as chloroacetaldehyde or a phenacyl bromide derivative.[2][3] The presence of a halogen on the pyridazine ring is often crucial for an efficient cyclization process.[2]
Q3: Can this compound be synthesized in a one-pot reaction?
A3: Yes, one-pot methodologies have been developed for the synthesis of substituted imidazo[1,2-b]pyridazines. These methods can improve overall efficiency by combining multiple reaction steps, such as the formation of the imidazo[1,2-b]pyridazine ring followed by in-situ bromination, into a single procedure.[4]
Q4: What are some common downstream applications of this compound?
A4: The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method to introduce aryl or heteroaryl substituents at this position.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no yield of this compound | - Incomplete formation of the starting imidazo[1,2-b]pyridazine core. - Ineffective brominating agent or reaction conditions. - Degradation of starting material or product. | - Ensure the successful synthesis and purification of the imidazo[1,2-b]pyridazine precursor before bromination. - Use a reliable brominating agent like N-bromosuccinimide (NBS).[1] - Optimize reaction conditions such as solvent, temperature, and reaction time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to air or moisture. |
| Formation of multiple products (isomers, di-brominated species) | - Lack of regioselectivity in the bromination step. - Over-bromination of the imidazo[1,2-b]pyridazine ring. | - The bromination at the 3-position of the imidazo[1,2-b]pyridazine ring is generally highly regioselective.[1] If other isomers are observed, re-verify the structure of your starting material. - Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS) to minimize the formation of di-brominated byproducts.[1] - Monitor the reaction closely by TLC or LC-MS to stop it upon full consumption of the starting material. |
| Difficulties in purifying the final product | - Presence of unreacted starting materials or reagents. - Formation of closely related byproducts. | - Utilize column chromatography on silica gel to separate the desired product from impurities. A solvent system of ethyl acetate/hexane is often effective.[4] - Recrystallization can be an effective final purification step to obtain a highly pure product. |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine Core
This protocol is based on the general condensation reaction to form the heterocyclic core.
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as methanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the imidazo[1,2-b]pyridazine.
Protocol 2: Bromination of Imidazo[1,2-b]pyridazine
This protocol describes the regioselective bromination at the 3-position.[1]
-
Reaction Setup: Dissolve the synthesized imidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data Summary
| Reactant A | Reactant B | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| Imidazo[1,2-b]pyridazine derivative | N-Bromosuccinimide (NBS) | - | - | - | - | Quantitative | [1] |
| 3-amino-6-halopyridazine | α-bromoketone | - | Methanol | Reflux | - | Good | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Common side reactions in the functionalization of 3-Bromoimidazo[1,2-B]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the functionalization of 3-Bromoimidazo[1,2-b]pyridazine. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of debrominated product (imidazo[1,2-b]pyridazine) in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I minimize it?
A1: The formation of a debrominated (protodebrominated) product is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the intended coupling partner.
Potential Causes:
-
Presence of Water or Other Protic Solvents: Traces of water in the reaction mixture can serve as a proton source.
-
Instability of the Boronic Acid: Some boronic acids are prone to protodeboronation, especially under prolonged heating or in the presence of a strong base, which reduces the concentration of the active nucleophile.
-
Suboptimal Reaction Conditions: High temperatures and long reaction times can favor the hydrodehalogenation pathway.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Degas the reaction mixture thoroughly to remove oxygen and moisture.
-
Optimize the Base: Use a weaker, non-hydroxide base such as K₂CO₃ or Cs₂CO₃. If an aqueous base solution is necessary, use the minimum amount required.
-
Choice of Palladium Source and Ligand: Employ a pre-formed Pd(0) catalyst or a catalyst system that rapidly generates the active Pd(0) species. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
-
Control Reaction Temperature and Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged heating.
Q2: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What could be the problem?
A2: Low yields in Buchwald-Hartwig aminations of nitrogen-containing heterocycles like imidazo[1,2-b]pyridazine are often due to catalyst poisoning.[1] The nitrogen atoms in the heterocyclic core can coordinate to the palladium center, inhibiting its catalytic activity.[1]
Potential Causes:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-b]pyridazine ring can bind to the palladium catalyst, deactivating it.[1]
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky enough to prevent the substrate from coordinating to the palladium center.
-
Incorrect Base Selection: The chosen base might be too weak to efficiently deprotonate the amine-palladium complex.
Troubleshooting Strategies:
-
Select a Suitable Ligand: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos. These ligands can create a sterically hindered environment around the palladium atom, minimizing coordination from the substrate.
-
Optimize the Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent results.
-
Screen Solvents: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions.
Q3: In my Sonogashira coupling with this compound, I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Potential Causes:
-
Presence of Oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.
-
High Catalyst Loading: Higher concentrations of the copper catalyst can increase the rate of homocoupling.
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent.
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a more active palladium catalyst or different reaction conditions, it completely eliminates the primary pathway for alkyne homocoupling.
-
Controlled Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
-
Optimize the Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction outcome.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of this compound | Inactive catalyst; Poor solubility of reagents. | Use a fresh palladium catalyst and ligand. Screen different solvents (e.g., dioxane, toluene, DMF) to improve solubility. |
| Formation of debrominated side product | Presence of protic impurities; Protodeboronation of boronic acid. | Use anhydrous solvents and reagents. Consider using a boronic ester instead of the acid. Use a non-aqueous base like K₃PO₄. |
| Homocoupling of boronic acid | Presence of oxygen; High Pd(II) concentration at the start. | Thoroughly degas the reaction mixture. Use a Pd(0) source or a pre-catalyst. |
| Reaction stalls | Catalyst decomposition. | Lower the reaction temperature and monitor for the formation of palladium black. Ensure an inert atmosphere is maintained throughout the reaction. |
Guide 2: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause | Recommended Solution |
| No or low product formation | Catalyst poisoning by the imidazo[1,2-b]pyridazine nitrogen.[1] | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). |
| Incomplete reaction | Insufficiently strong base. | Switch to a stronger base such as NaOtBu or K₃PO₄. |
| Formation of palladium black | Catalyst decomposition at high temperatures. | Reduce the reaction temperature and extend the reaction time. |
| Multiple unidentified side products | Reaction with other functional groups; Side reactions of the amine. | Protect sensitive functional groups on the amine or the imidazo[1,2-b]pyridazine. |
Guide 3: Sonogashira Coupling
| Observed Issue | Potential Cause | Recommended Solution |
| Significant alkyne homocoupling | Presence of oxygen; High copper catalyst concentration. | Rigorously degas the reaction mixture. Consider a copper-free protocol. Reduce the amount of CuI. |
| Low yield of the desired product | Deactivation of the palladium catalyst. | Use a more robust ligand. Ensure the amine base is pure and dry. |
| Debromination of the starting material | Presence of a hydrogen source. | Use anhydrous solvents and reagents. |
| Reaction does not go to completion | Low reactivity of the alkyne. | Use a slight excess of the terminal alkyne. Ensure the base is strong enough to deprotonate the alkyne. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A representative protocol adapted from literature procedures for similar heteroaryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%), and a base such as K₂CO₃ (2-3 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
A representative protocol based on general methods for amination of N-heterocycles.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), a bulky phosphine ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
A representative protocol adapted from the synthesis of Ponatinib intermediates.[2]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[2]
-
Solvent and Base Addition: Under an inert atmosphere, add a degassed solvent (e.g., DMF or THF) and a degassed amine base such as triethylamine or diisopropylethylamine (2-3 eq.).[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as determined by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash chromatography.
Visualized Reaction Pathways and Workflows
Caption: Suzuki-Miyaura coupling pathway and the competing protodebromination side reaction.
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
References
Technical Support Center: Purification of Crude 3-Bromoimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromoimidazo[1,2-b]pyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low or No Yield After Purification
-
Question: I am losing a significant amount of my compound during column chromatography. What could be the cause and how can I fix it?
-
Answer: Significant product loss during column chromatography can be due to several factors:
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Improper Solvent System: If the elution solvent is too polar, your compound may move too quickly with the solvent front, resulting in poor separation from impurities. Conversely, if the solvent is not polar enough, the compound may not elute from the column at all. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.
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Compound Adsorption: this compound, being a nitrogen-containing heterocyclic compound, can sometimes irreversibly adsorb to acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the elution solvent.
-
Column Overloading: Exceeding the capacity of your column can lead to broad bands and poor separation, resulting in mixed fractions that are difficult to repurpose. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: My this compound is still impure after column chromatography. What are my options?
-
Answer: If impurities persist, consider the following:
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Optimize Chromatography Conditions:
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Solvent Gradient: Instead of isocratic elution (using a single solvent mixture), try a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.
-
Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
-
Recrystallization: This is an excellent secondary purification technique. The choice of solvent is critical. A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.
-
Identify the Impurity: If possible, identify the persistent impurity. Knowing its structure and properties can help in selecting the most appropriate purification strategy. Common impurities can include unreacted starting materials or side-products from the synthesis.
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Issue 3: Oiling Out During Recrystallization
-
Question: When I try to recrystallize my crude this compound, it forms an oil instead of crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:
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Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will ensure that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
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Increase the Solvent Volume: Using a larger volume of solvent can sometimes prevent oiling out.
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Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oil formation.
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Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.
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Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
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Frequently Asked Questions (FAQs)
General Purification
-
Question: What is the most common method for purifying crude this compound?
-
Answer: The most widely reported method for the purification of this compound and its derivatives is silica gel column chromatography.[1] Recrystallization is also a viable and often complementary technique.
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Question: What is the typical appearance and storage condition for this compound?
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Answer: this compound is typically a white to light yellow powder or crystalline solid. It should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.
Column Chromatography
-
Question: What are some recommended solvent systems for silica gel column chromatography of this compound?
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Answer: While the optimal solvent system should be determined by TLC, common solvent systems for related imidazo[1,2-b]pyridazine derivatives include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or chloroform. A good starting point is to test a range of ethyl acetate/hexane or chloroform/hexane mixtures.
-
Question: How do I monitor the progress of my column chromatography?
-
Answer: The elution can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify which fractions contain your desired product and whether it is pure.
Recrystallization
-
Question: What solvents are suitable for the recrystallization of this compound?
-
Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to screen several solvents or solvent pairs. Good candidates to start with include:
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Single solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.
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Solvent pairs: Ethyl acetate/hexane, Toluene/hexane.
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Impurities
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Question: What are the likely impurities in a crude sample of this compound?
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Answer: The impurities will depend on the synthetic route. However, common impurities may include:
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Unreacted Starting Materials: Such as 6-aminopyridazine or the brominating agent.
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Over-brominated or Isomeric Products: Depending on the reaction conditions, di-brominated products or other isomers might form.
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Polymeric Material: Dark, tarry materials can form as side products.
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Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Start with a low polarity mixture and increase polarity. Good starting points for screening include Ethyl Acetate/Hexane (e.g., 10:90 to 50:50) or Chloroform/Hexane. |
| Loading Technique | Dry loading is often preferred for better resolution. |
| Monitoring | TLC with UV visualization (254 nm). |
Table 2: Solvent Screening for Recrystallization
| Solvent/Solvent System | Solubility (at room temp) | Solubility (at boiling point) | Crystal Formation on Cooling |
| Ethanol | Test | Test | Observe |
| Isopropanol | Test | Test | Observe |
| Ethyl Acetate | Test | Test | Observe |
| Toluene | Test | Test | Observe |
| Ethyl Acetate / Hexane | Test | Test | Observe |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
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Prepare TLC Plate: Use a silica gel coated plate (e.g., Merck F254).
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Spot Sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
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Develop Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexane).
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Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp (254 nm).
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Analyze: The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the packed column.
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Elution: Begin eluting with the starting solvent system, collecting fractions.
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Gradient (Optional): Gradually increase the polarity of the eluent to elute more polar compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystallization: Crystal formation should occur during cooling. If not, try scratching the inside of the flask or adding a seed crystal.
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Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3-Bromoimidazo[1,2-b]pyridazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing catalyst loading and troubleshooting common challenges during the cross-coupling of 3-bromoimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: A general starting point for palladium-catalyzed cross-coupling reactions is 1-2 mol% of the palladium source and a 1:1 to 1:2.2 ratio of palladium to ligand. For challenging substrates like this compound, a slightly higher initial loading of 2-5 mol% may be beneficial to ensure reaction initiation. Optimization studies should then be performed to minimize the catalyst loading without significantly compromising yield and reaction time.
Q2: Why are my reaction yields low when using this compound?
A2: Low yields with this substrate are common and can be attributed to several factors. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-deficient nature of the heterocyclic system can affect the rate-determining oxidative addition step. Side reactions such as hydrodebromination (replacement of the bromine with a hydrogen) and homocoupling of the starting materials can also consume the reactants and reduce the desired product's yield.
Q3: How does the choice of ligand affect the catalyst loading and reaction efficiency?
A3: The ligand plays a critical role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst deactivation. For heteroaromatic substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. These ligands can shield the palladium center, preventing coordination with the substrate's nitrogen atoms, and facilitate the oxidative addition and reductive elimination steps. The optimal ligand may allow for a lower catalyst loading while maintaining a high reaction rate and yield.
Q4: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)?
A4: While a 1-5 mol% range is a reasonable starting point for most palladium-catalyzed cross-coupling reactions, the optimal catalyst loading is highly dependent on the specific reaction type and coupling partners. For instance, Sonogashira couplings often employ a dual catalyst system of palladium and copper, and the loading of each can influence the outcome. It is always recommended to perform an optimization screen for each new transformation.
Q5: What are the visual indicators of catalyst decomposition, and how can it be prevented?
A5: A common sign of catalyst decomposition is the formation of palladium black, a fine black precipitate. This indicates the agglomeration of palladium atoms into an inactive form. To prevent this, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can degrade the catalyst. Using robust ligands that stabilize the palladium center and avoiding excessively high temperatures can also mitigate catalyst decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to shield the palladium center from the coordinating nitrogen atoms of the imidazo[1,2-b]pyridazine ring. 2. Use a pre-catalyst: Air-stable palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | 1. Increase reaction temperature: This can help overcome the activation barrier for the C-Br bond cleavage. 2. Screen different palladium sources: Pd₂(dba)₃ or Pd(OAc)₂ in combination with an appropriate ligand might be more effective than Pd(PPh₃)₄ for this substrate. |
| Poor Quality Reagents/Solvents | 1. Ensure anhydrous conditions: Use freshly distilled and degassed solvents. Traces of water can lead to hydrodebromination. 2. Check purity of starting materials: Impurities in the this compound or the coupling partner can poison the catalyst. |
| Incorrect Base | 1. Screen different bases: The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger non-nucleophilic bases like NaOtBu or LHMDS are often required. |
Issue 2: Significant Side Product Formation (Hydrodebromination or Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Hydrodebromination | 1. Strictly anhydrous conditions: Traces of water can be a proton source. Ensure all reagents and solvents are dry. 2. Choice of base: Avoid bases that can act as hydride sources. Weaker inorganic bases are sometimes preferred over strong alkoxides in Suzuki couplings to minimize this side reaction.[1] |
| Homocoupling | 1. Thoroughly degas the reaction mixture: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Optimize catalyst loading: Excessively high catalyst concentrations can sometimes favor homocoupling. |
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data on the effect of catalyst loading for various cross-coupling reactions on bromo-N-heterocycles, which can serve as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of a Bromo-N-Heterocycle with Phenylboronic Acid
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 62 |
| 4 | Pd₂(dba)₃ | XPhos | 2 | K₂CO₃ | Toluene | 110 | 91 |
| 5 | Pd₂(dba)₃ | XPhos | 1 | K₂CO₃ | Toluene | 110 | 89 |
Data is illustrative and based on trends observed for similar N-heterocyclic substrates.
Table 2: Heck Coupling of a Bromo-N-Heterocycle with Styrene [2]
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 10 | TEA | DMF | 120 | 53 |
| 2 | Pd(OAc)₂ | PPh₃ | 5 | TEA | DMF | 120 | 51 |
| 3 | Pd(OAc)₂ | Xantphos | 10 | TEA | DMF | 120 | 43 |
| 4 | PdCl₂ | PPh₃ | 10 | TEA | DMF | 120 | 47 |
| 5 | Pd(PPh₃)₄ | - | 10 | TEA | DMF | 120 | 48 |
Adapted from a study on 3-bromoindazoles, demonstrating the effect of catalyst and loading.[2]
Table 3: Sonogashira Coupling of a Bromo-N-Heterocycle with Phenylacetylene
| Entry | Pd Catalyst | Pd Loading (mol%) | Cu Co-catalyst | Cu Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 2.5 | CuI | 5 | TEA | THF | 65 | 92 |
| 2 | Pd(PPh₃)₂Cl₂ | 1.0 | CuI | 2 | TEA | THF | 65 | 85 |
| 3 | Pd(PPh₃)₂Cl₂ | 0.5 | CuI | 1 | TEA | THF | 65 | 71 |
| 4 | Pd(OAc)₂ | 2.0 | CuI | 4 | Piperidine | DMF | 80 | 88 |
Data is representative of typical Sonogashira coupling optimizations.
Table 4: Buchwald-Hartwig Amination of a Bromo-N-Heterocycle with Morpholine
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | 2 | NaOtBu | Toluene | 100 | 95 |
| 2 | Pd₂(dba)₃ | Xantphos | 1 | NaOtBu | Toluene | 100 | 91 |
| 3 | Pd₂(dba)₃ | Xantphos | 0.5 | NaOtBu | Toluene | 100 | 82 |
| 4 | Pd(OAc)₂ | BINAP | 2 | Cs₂CO₃ | Dioxane | 110 | 88 |
Data is illustrative and based on general procedures for Buchwald-Hartwig aminations.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
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Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
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To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
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Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
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Add the palladium catalyst under a stream of inert gas.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene).
Reagents:
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This compound (1.0 equiv)
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Alkene (1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Ligand (e.g., PPh₃, 4-10 mol%)
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Base (e.g., triethylamine (TEA) or K₂CO₃, 2.0 equiv)
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Solvent (e.g., DMF or acetonitrile)
Procedure:
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To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.
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Add this compound.
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Add the degassed solvent, followed by the alkene via syringe.
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Heat the reaction mixture to 100-120 °C with vigorous stirring.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the mixture, dilute with water, and extract with an organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Reagents:
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This compound (1.0 equiv)
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Terminal alkyne (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
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Copper(I) iodide (CuI, 2-5 mol%)
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Base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
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Solvent (e.g., THF or DMF)
Procedure:
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To a Schlenk flask, add the palladium catalyst and CuI under an inert atmosphere.
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Add the degassed solvent and base.
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Add this compound and the terminal alkyne.
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Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
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Once the starting material is consumed, dilute the reaction with an organic solvent and filter through a pad of celite.
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Wash the filtrate with saturated aqueous NH₄Cl and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.[3]
Protocol 4: Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reagents:
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This compound (1.0 equiv)
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Amine (1.1-1.5 equiv)
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Palladium pre-catalyst (e.g., XPhos Pd G3, 1-4 mol%)
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Base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
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In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to an oven-dried reaction vessel.
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Add the solvent, followed by the amine and then this compound.
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Seal the vessel and heat with vigorous stirring to 80-110 °C.
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Monitor the reaction's progress by LC-MS.
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Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Navigating the Synthesis of 3-Bromoimidazo[1,2-b]pyridazine: A Technical Support Guide for Scale-Up Production
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 3-Bromoimidazo[1,2-b]pyridazine, a crucial building block in the development of novel therapeutics, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and production chemists in navigating the complexities of transitioning this synthesis from the laboratory to larger-scale manufacturing.
Troubleshooting Guide
Scaling up the synthesis of this compound often reveals issues not apparent at the bench scale. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Inefficient mixing leading to localized "hot spots" or poor reagent distribution.- Incomplete reaction due to insufficient reaction time or temperature.- Degradation of starting materials or product under prolonged heating.- Sub-optimal solvent choice for scale-up conditions. | - Implement overhead stirring with appropriate impeller design for better mixing.- Gradually increase reaction temperature and monitor progress by TLC or HPLC.- Perform a time-course study to determine the optimal reaction time.- Consider a solvent with a higher boiling point or one that better solubilizes all reactants at scale. |
| Impurity Formation | - Over-bromination or formation of regioisomers.- Side reactions due to prolonged exposure to high temperatures.- Presence of impurities in starting materials.- Inefficient quenching of the reaction. | - Control the stoichiometry of the brominating agent and its addition rate.- Optimize the reaction temperature and time to minimize side reactions.- Ensure the purity of starting materials through appropriate analytical techniques.- Quench the reaction mixture promptly and efficiently upon completion. |
| Difficult Purification | - Co-elution of impurities with the desired product during chromatography.- Product oiling out or precipitating in an unmanageable form.- Residual catalyst contamination. | - Explore alternative purification techniques such as recrystallization or distillation.- Optimize the solvent system for precipitation or crystallization to obtain a filterable solid.- Employ catalyst scavenging agents or perform a thorough work-up to remove residual metals. |
| Poor Thermal Control | - Exothermic nature of the bromination reaction.- Inadequate heat transfer in larger reactors. | - Ensure the reactor is equipped with an efficient cooling system.- Control the addition rate of the brominating agent to manage the exotherm.- Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Safety Concerns | - Use of hazardous reagents like bromine or N-bromosuccinimide (NBS).- Potential for runaway reactions.- Handling of fine powders. | - Implement appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).- Conduct a thorough process safety assessment before scaling up.- Utilize appropriate dust control measures when handling solid materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the cyclization of a pyridazine derivative followed by bromination. A common starting material is 6-chloropyridazin-3-amine, which can be cyclized with an α-haloketone, followed by bromination of the resulting imidazo[1,2-b]pyridazine. Another approach is the direct cyclization and bromination in a one-pot or two-step process.
Q2: How does the choice of brominating agent affect the reaction at scale?
A2: While elemental bromine can be used, its handling at a large scale is hazardous. N-bromosuccinimide (NBS) is often a safer alternative. However, the choice can impact the impurity profile. With NBS, succinimide is a byproduct that needs to be removed during work-up. The reactivity and selectivity can also differ, necessitating re-optimization when changing the brominating agent during scale-up.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to monitor and control include:
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Temperature: Crucial for controlling reaction rate and minimizing side reactions.
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Addition Rate: Slow and controlled addition of reagents, especially the brominating agent, is vital to manage exotherms.
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Mixing Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.
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Reaction Time: Monitoring the reaction to completion to avoid over-processing and impurity formation.
Q4: Are there any specific challenges related to the purification of this compound at an industrial scale?
A4: At an industrial scale, chromatography is often less feasible and more expensive. Therefore, developing a robust crystallization or precipitation method is crucial. Challenges include selecting an appropriate solvent system that provides good yield and high purity, and controlling the cooling profile to obtain a product with a suitable particle size for filtration and drying.
Q5: What are the key safety considerations for the large-scale production of this compound?
A5: A thorough process safety review is essential. Key considerations include:
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Thermal Hazards: Understanding the exothermic nature of the bromination step is critical to prevent runaway reactions.
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Chemical Hazards: Proper handling procedures for corrosive and toxic materials like bromine and acidic byproducts are necessary.
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Material Handling: For solid products, potential dust explosion hazards should be evaluated.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. This should be optimized for specific equipment and scale.
Synthesis of Imidazo[1,2-b]pyridazine
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To a stirred solution of 6-chloropyridazin-3-amine in a suitable solvent (e.g., ethanol, DMF), add chloroacetaldehyde (50% aqueous solution) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude imidazo[1,2-b]pyridazine.
Bromination of Imidazo[1,2-b]pyridazine
-
Dissolve the crude imidazo[1,2-b]pyridazine in a suitable solvent (e.g., acetic acid, chloroform).
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Cool the solution in an ice bath.
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Add N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
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Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
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Extract the product with an organic solvent and wash with brine.
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Dry the organic layer and concentrate to yield the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Process
To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram illustrating the troubleshooting process for addressing challenges in chemical synthesis.
Best practices for the storage and long-term stability of 3-Bromoimidazo[1,2-B]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 3-Bromoimidazo[1,2-b]pyridazine, along with troubleshooting guides and frequently asked questions to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also recommended to store the compound in a well-ventilated area.[2]
Q2: What is the recommended temperature for storing this compound?
A2: While some suppliers suggest room temperature storage, for long-term stability, it is best practice to store this compound under refrigerated conditions (2-8°C). Always refer to the supplier's specific recommendations, as they may vary.
Q3: How does exposure to light affect the stability of this compound?
A3: Exposure to light, particularly UV light, can potentially lead to the degradation of halogenated heterocyclic compounds.[1] It is crucial to store this compound in a light-resistant container to prevent photodegradation.
Q4: Is this compound sensitive to moisture?
A4: Yes, imidazo[1,2-b]pyridazines can be susceptible to hydrolysis. It is essential to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture. Using a desiccator for storage is a good practice.
Q5: What are the signs of degradation to look out for?
A5: Visual signs of degradation can include a change in color (e.g., from white or light yellow to a darker shade) or a change in the physical state of the powder. For a more definitive assessment, analytical techniques such as HPLC or LC-MS should be used to check for the appearance of impurity peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the compound (e.g., darkening). | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C). |
| The compound is difficult to dissolve. | Potential polymerization or degradation. | Confirm the solvent's purity and dryness. If solubility issues persist, the compound may have degraded. Re-analyze the material using techniques like NMR or LC-MS to check for impurities. |
| Unexpected peaks appear in analytical data (NMR, HPLC, LC-MS). | Degradation of the compound due to improper storage or handling. | Compare the data with a fresh or properly stored reference standard. If degradation is confirmed, the material may not be suitable for use. Review storage and handling procedures to prevent future issues. |
| Inconsistent experimental results. | Use of a partially degraded compound. | Always use a fresh batch or a sample that has been stored under optimal conditions for critical experiments. Perform a quick purity check (e.g., TLC or LC-MS) before use if there are any doubts about the compound's stability. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Light | Protect from light (Amber vial) | To prevent photodegradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize oxidation and hydrolysis. |
| Moisture | Dry (Store with desiccant) | To prevent hydrolysis. |
| Container | Tightly sealed | To prevent exposure to air and moisture.[1][2] |
Experimental Protocols
Protocol 1: Standard Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Sample Preparation:
-
Aliquot the compound into several vials to avoid repeated opening and closing of the main stock.
-
Prepare samples for testing under different conditions:
-
Accelerated Stability: 40°C / 75% Relative Humidity (RH)
-
Long-Term Stability: 25°C / 60% RH and 5°C
-
2. Time Points:
-
Test the samples at initial (T=0), 1, 3, and 6-month intervals.
3. Analytical Method:
-
Use a stability-indicating HPLC method to analyze the purity of the samples at each time point.
-
The method should be able to separate the parent compound from potential degradation products.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Analysis:
-
Quantify the amount of degradation by calculating the percentage of the parent compound remaining.
-
Identify any significant degradation products by techniques such as LC-MS.
Visualizations
Logical Workflow for Handling and Storage
Caption: A logical workflow for the optimal handling and storage of this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound under suboptimal storage conditions.
References
Technical Support Center: Purification of Imidazo[1,2-b]pyridazine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing stubborn impurities from imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of stubborn impurities encountered during the synthesis of imidazo[1,2-b]pyridazine derivatives?
A1: Based on common synthetic routes, the most prevalent and challenging impurities include:
-
Unreacted Starting Materials: Particularly the 3-aminopyridazine and α-bromoketone precursors, which may have similar polarities to the product.
-
Regioisomers: In syntheses where the aminopyridazine is not symmetrically substituted, the formation of undesired regioisomers is possible and they can be very difficult to separate from the desired product due to similar physical properties.[1]
-
Residual Metal Catalysts: Palladium catalysts are frequently used in cross-coupling reactions to functionalize the imidazo[1,2-b]pyridazine core and can be difficult to remove completely.
-
Reaction Byproducts: Byproducts such as phosphine oxides (from Wittig or Mitsunobu reactions) or boronic acid derivatives (from Suzuki couplings) can persist through initial purification attempts.
Q2: My final compound contains residual palladium from a cross-coupling reaction. How can I effectively remove it?
A2: Residual palladium is a common and stubborn impurity. While standard column chromatography and recrystallization can reduce levels, specialized metal scavengers are often necessary for complete removal. These are typically silica-based materials functionalized with thiol or thiourea groups that chelate the palladium, allowing it to be filtered off.
Q3: I have a mixture of regioisomers that are inseparable by standard column chromatography. What are my options?
A3: Separating regioisomers is a significant challenge due to their similar polarities. Consider the following strategies:
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating closely related isomers. Method development will be required to optimize the stationary and mobile phases.
-
Chromatography Optimization: Experiment with different stationary phases (e.g., alumina, C18 reversed-phase) and mobile phase modifiers (e.g., adding a small amount of acid or base like acetic acid or triethylamine) to potentially improve separation.
-
Derivatization: If the isomers have different reactive sites, you can derivatize the mixture to create compounds with more distinct physical properties, separate them, and then remove the protecting group.
-
Fractional Crystallization: This can sometimes be effective if the regioisomers have different solubilities in a particular solvent system, though it often requires significant optimization.
Q4: Triphenylphosphine oxide (TPPO) from a Mitsunobu or Wittig reaction is co-eluting with my product. How can I remove it?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. Here are a few effective methods:
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Precipitation with Metal Salts: TPPO can be selectively precipitated from solutions in polar solvents like ethanol by adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2][3] The resulting insoluble complex can be removed by filtration.
-
Crystallization: TPPO has low solubility in nonpolar solvents like hexanes and can sometimes be crystallized out of a crude mixture by dissolving the mixture in a minimal amount of a more polar solvent and adding hexanes as an anti-solvent.[4]
-
Column Chromatography with Optimized Solvents: While challenging, careful selection of the solvent system for column chromatography can sometimes achieve separation.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and impurity co-elute. | Similar polarity of product and impurity. | 1. Change the solvent system: Use solvents with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). 2. Try a different stationary phase: If using silica gel, consider alumina (basic, neutral, or acidic) or reverse-phase C18 silica. 3. Add a modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and may enhance separation. For acidic compounds, try adding acetic acid. |
| Product streaks or "tails" down the column. | Compound is too polar for the eluent, or is interacting strongly with the stationary phase. | 1. Increase the polarity of the eluent. 2. Dry-load the sample: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. 3. Use a modifier as described above to reduce strong interactions with the silica. |
| Product does not elute from the column. | The compound is either too polar for the chosen eluent or is irreversibly adsorbed/decomposed on the silica. | 1. Drastically increase the eluent polarity (e.g., switch to a methanol/dichloromethane gradient). 2. Test for stability on silica: Spot a solution of your compound on a TLC plate and let it sit for a few hours before eluting to see if it decomposes. If it does, consider a different stationary phase like alumina or a different purification method. |
Issue 2: Problems with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | 1. Use a lower boiling point solvent. 2. Add the anti-solvent more slowly and at a lower temperature. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. 4. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Evaporate some of the solvent to increase the concentration. 2. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy. Then, heat until the solution is clear again and allow it to cool slowly. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| The recovered solid is still impure. | The impurities have similar solubility to the product and are co-crystallizing. | 1. Perform a second recrystallization. 2. Choose a different solvent system where the solubility difference between the product and the impurity is greater. 3. Wash the filtered crystals with a small amount of cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Removal of Residual Palladium using a Thiol-Based Scavenger
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Dissolve the Crude Product: Dissolve the crude imidazo[1,2-b]pyridazine derivative in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) at a concentration of approximately 10-50 mg/mL.
-
Add the Scavenger: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. The optimal time may vary depending on the specific compound and palladium species.
-
Filter the Mixture: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger-bound palladium.
-
Wash and Concentrate: Wash the filter cake with a small amount of the solvent used. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Assess Palladium Content: If required, determine the final palladium concentration using inductively coupled plasma mass spectrometry (ICP-MS).
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
-
Dissolve the Crude Mixture: Dissolve the crude product containing TPPO in ethanol.
-
Prepare Zinc Chloride Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
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Precipitation: Add the zinc chloride solution (typically 2 equivalents relative to the amount of triphenylphosphine used in the reaction) to the ethanolic solution of the crude product at room temperature.
-
Induce Precipitation: Stir the mixture. Scraping the inside of the flask may be necessary to induce the precipitation of the ZnCl₂(TPPO)₂ adduct.[2]
-
Filter: Filter the solution to remove the precipitated complex.
-
Concentrate and Purify Further: Concentrate the filtrate. The residue can be further purified by slurrying with a solvent in which the product is soluble but excess zinc chloride is not (e.g., acetone), followed by filtration and concentration of the filtrate.
Visualizations
Caption: A general workflow for the purification and analysis of imidazo[1,2-b]pyridazine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction times and temperatures for imidazo[1,2-b]pyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[1,2-b]pyridazine core?
A1: The most prevalent method involves the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[1] To ensure regioselectivity and good yields, 3-amino-6-halopyridazines are often used.[1] The halogen at the 6-position helps to direct the alkylation to the desired ring nitrogen.[1]
Q2: How can I improve the reaction yield and reduce the reaction time?
A2: Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods.[2][3][4][5][6] The use of an appropriate catalyst and solvent system is also crucial. For instance, in some multicomponent reactions, a combination of a green solvent like ethanol or a water-isopropanol mixture under microwave irradiation can lead to excellent yields.[2]
Q3: What are some common side reactions, and how can they be minimized?
A3: A primary side reaction is the alkylation at the wrong nitrogen atom of the 3-aminopyridazine ring, leading to the formation of undesired isomers. This can be overcome by using a 3-aminopyridazine with a halogen substituent at the 6-position, which deactivates the adjacent ring nitrogen.[1] In some cases, the formation of byproducts can be minimized by optimizing the reaction temperature and using a milder base, such as sodium bicarbonate.[1]
Q4: Are there any recommended "green" synthesis approaches for imidazo[1,2-b]pyridazines?
A4: Yes, several approaches focus on more environmentally friendly syntheses. These include the use of greener solvents like water-isopropanol mixtures or eucalyptol, catalyst-free reactions under microwave irradiation, and one-pot multicomponent reactions that reduce the number of synthetic steps and waste generation.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incorrect regioselectivity of alkylation.[1]2. Deactivation of starting materials.3. Insufficient reaction temperature or time.4. Inappropriate solvent or catalyst. | 1. Use a 3-amino-6-halopyridazine to direct the reaction to the correct nitrogen.[1]2. Check the purity of starting materials. 3. Switch to microwave irradiation to enhance reaction kinetics.[6] Increase temperature cautiously, monitoring for decomposition.4. Screen different solvents and catalysts. For multicomponent reactions, consider iodine or ammonium chloride as a catalyst.[5][8][9] |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity in the initial condensation step.[1]2. Side reactions due to harsh reaction conditions. | 1. Employ a substituted 3-aminopyridazine (e.g., with a halogen at the 6-position) to favor the desired isomer.[1]2. Use milder reaction conditions (e.g., lower temperature, weaker base). Consider using sodium bicarbonate.[1] |
| Reaction Stalls or is Sluggish | 1. Low reactivity of starting materials.2. Insufficient energy input for the reaction to proceed at a reasonable rate under conventional heating.[6] | 1. Ensure starting materials are sufficiently activated. For example, the α-haloketone should be reactive.2. Utilize microwave irradiation to significantly accelerate the reaction.[2][3][4][5][6] |
| Purification Difficulties | 1. Formation of closely related isomers or byproducts that are difficult to separate by chromatography.2. Poor solubility of the product. | 1. Optimize the reaction to minimize byproduct formation. Recrystallization may be an effective purification method if a suitable solvent is found.2. During workup, select an appropriate solvent system for extraction and purification based on the polarity of the target compound. |
Data on Reaction Conditions
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Reaction Type | Reactants | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
| Annulation | 2-aminopyridine, α-bromoketone | EtOH, 100°C, 4h | 70% | EtOH, 25 min | 85% | [2] |
| Annulation | 2-aminopyridine, α-bromoketone | H₂O-IPA, 100°C, 2h | 80% | H₂O-IPA, 5 min | 95% | [2] |
| Hydrazinolysis | 2-phenylimidazo[1,2-a]pyrimidine | MeCN, 120°C, 1h | 55% | MeCN, 120°C, 0.5h | 85% | [3] |
| GBB Reaction | 2-aminopyridine, 3-formyl-chromone, isocyanide | Reflux, 24h | Low | NH₄Cl, 60°C, 1h | 54-67% | [5] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example based on common synthetic strategies.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromoacetophenone (or other desired α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 3-amino-6-chloropyridazine (1 mmol), 2-bromoacetophenone (1.1 mmol), and sodium bicarbonate (1.5 mmol).
-
Add ethanol (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Visualizations
Caption: Microwave-assisted synthesis workflow for imidazo[1,2-b]pyridazines.
Caption: Troubleshooting logic for low yield in imidazo[1,2-b]pyridazine synthesis.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.msu.ru [chem.msu.ru]
- 4. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 3-Bromoimidazo[1,2-b]pyridazine vs. 3-Iodoimidazo[1,2-b]pyridazine in Key Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halide on the aromatic substrate plays a pivotal role. This guide provides a detailed comparison of the reactivity of 3-bromoimidazo[1,2-b]pyridazine and 3-iodoimidazo[1,2-b]pyridazine in three cornerstone coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this core, particularly at the 3-position, is crucial for developing new chemical entities. The choice between a bromo or iodo substituent at this position is a trade-off between reactivity, cost, and availability. Generally, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a higher reactivity of iodo-derivatives in the rate-determining oxidative addition step of the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
This guide summarizes the expected and reported differences in reactivity, supported by experimental data from analogous heterocyclic systems, to aid in the selection of the optimal starting material for your synthetic needs.
At a Glance: Reactivity Comparison
| Coupling Reaction | 3-Iodoimidazo[1,2-b]pyridazine | This compound | General Recommendation |
| Suzuki-Miyaura | Higher reactivity, milder conditions, shorter reaction times. | Lower reactivity, may require higher temperatures and catalyst loadings. | Use the iodo-derivative for sensitive substrates and to maximize efficiency. The bromo-derivative is a viable, more economical alternative. |
| Sonogashira | Generally provides higher yields under milder conditions. | Often requires higher temperatures and longer reaction times. | The iodo-derivative is preferred for efficient coupling, especially with less reactive alkynes. |
| Buchwald-Hartwig | More facile C-N bond formation, broader substrate scope with challenging amines. | Can be sluggish, particularly with less nucleophilic amines. | The iodo-derivative is the substrate of choice for this transformation to ensure high conversion and yield. |
Quantitative Data from Analogous Systems
Direct comparative studies on 3-bromo- and 3-iodoimidazo[1,2-b]pyridazine are limited in the literature. However, data from closely related heterocyclic systems, such as imidazo[1,2-a]pyridines and other pyridazine derivatives, provide valuable insights into the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond generally leads to more efficient coupling.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference System |
| 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 2 | 95 | Imidazo[1,2-a]pyridine |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | Pyridazine[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The iodo-derivative is expected to provide superior results.
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference System |
| 3-Iodoimidazo[1,2-a]pyridine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | 92 | Imidazo[1,2-a]pyridine |
| 3-Bromo-2-methylimidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 100 | 12 | 85 | Imidazo[1,2-b]pyridazine[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity difference between the bromo and iodo substrates is often more pronounced in this reaction.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference System |
| 3-Iodoimidazo[1,2-a]pyridine derivative | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | Imidazo[1,2-a]pyridine |
| 6-Chloro-imidazo[1,2-b]pyridazine | N-methylpiperazine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | t-BuOH | 110 | 18 | 88 | Imidazo[1,2-b]pyridazine |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling reactions of 3-bromo- and 3-iodoimidazo[1,2-b]pyridazine. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
To a solution of the 3-haloimidazo[1,2-b]pyridazine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of DME (5 mL) and water (1 mL) is added Pd(PPh₃)₄ (0.05 mmol) and Na₂CO₃ (2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 80-100 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Sonogashira Coupling Protocol
A mixture of the 3-haloimidazo[1,2-b]pyridazine (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent such as DMF or THF (5 mL) is degassed with argon. Triethylamine (3.0 mmol) is then added, and the mixture is stirred at the desired temperature (room temperature to 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
In an oven-dried Schlenk tube, the 3-haloimidazo[1,2-b]pyridazine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) is added, and the mixture is heated to 80-120 °C until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualization of Key Concepts
To further illustrate the principles discussed, the following diagrams created using the DOT language provide a visual representation of the catalytic cycles and a decision-making workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision workflow for selecting between 3-bromo- and 3-iodoimidazo[1,2-b]pyridazine.
Conclusion
The choice between this compound and its 3-iodo counterpart for cross-coupling reactions is a strategic one that depends on the specific requirements of the synthesis. For reactions where high efficiency, mild conditions, and short reaction times are paramount, the 3-iodo derivative is the superior choice. Its higher reactivity, stemming from the weaker C-I bond, facilitates the crucial oxidative addition step in palladium-catalyzed coupling reactions. However, the 3-bromo derivative remains a valuable and more cost-effective alternative, particularly for large-scale syntheses where reaction conditions can be optimized to achieve satisfactory yields. By understanding the reactivity differences and considering the practical aspects of the synthesis, researchers can make an informed decision to accelerate their drug discovery and development programs.
References
Comparative analysis of palladium catalysts for Suzuki coupling of 3-bromo-pyridazines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is of particular importance in medicinal chemistry for the synthesis of functionalized heteroaromatic compounds, which are prevalent in pharmaceutical agents. The pyridazine core, a key pharmacophore, can be effectively functionalized using this method. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling of 3-bromo-pyridazines with various boronic acids.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of 3-bromo-pyridazines, supported by experimental data from analogous reactions involving structurally similar substrates. Due to the limited availability of direct side-by-side comparative studies on 3-bromo-pyridazine itself, this guide draws upon data from reactions with other bromo-heterocycles to provide a predictive framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The selection of the palladium catalyst and its associated ligands is crucial for achieving high yields in the Suzuki coupling of 3-bromo-pyridazines. The electronic properties of the pyridazine ring can influence the catalytic cycle. Below is a summary of the performance of various palladium catalyst systems in the Suzuki coupling of 3-bromo-pyridazines and analogous bromo-heterocycles.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | Used for coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids. Yields were fair to low. | [1][2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | High | Effective for challenging Suzuki-Miyaura couplings, including those with heteroaryl boronic acids. | [3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates. | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Various | Various | RT | Good to Excellent | A powerful catalyst for the coupling of less reactive aryl chlorides at room temperature, suggesting high reactivity for aryl bromides. | [4] |
Key Observations:
-
Pd(PPh₃)₄ is a classical and widely used catalyst, but in the case of a substituted 3-bromo-pyridazine, it provided modest yields, suggesting that more specialized catalyst systems might be more effective.[1][2]
-
Catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and P(t-Bu)₃ are often highly effective for the coupling of challenging heteroaryl halides.[3][4] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Pd(dppf)Cl₂ is a robust and versatile catalyst that has shown high yields in the coupling of other bromo-heterocycles and is a strong candidate for the Suzuki coupling of 3-bromo-pyridazines.[3]
-
N-Heterocyclic carbene (NHC) palladium complexes are also powerful catalysts for Suzuki-Miyaura reactions, known for their high stability and activity, and could be a viable alternative to phosphine-based systems.[5][6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and comparison of different catalytic systems. Below are representative protocols for the Suzuki-Miyaura coupling of a 3-bromo-pyridazine derivative.
General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol is based on the synthesis of thienylpyridazine derivatives.[1]
Reaction Setup:
-
To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
-
Add a solvent mixture of DME (8 mL), ethanol (2 mL), and an aqueous solution of 2 M Na₂CO₃ (1 mL).
-
Purge the reaction mixture with nitrogen gas.
-
Heat the mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reported reaction time is 48 hours.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling experiment.
Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of various biologically active molecules.[1] Notably, the multi-targeted tyrosine kinase inhibitor Ponatinib features this scaffold.[2] The substitution pattern on this bicyclic system plays a crucial role in determining its biological activity and target selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted imidazo[1,2-b]pyridazine derivatives, with a focus on their role as kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The imidazo[1,2-b]pyridazine core has been extensively explored as a scaffold for the development of inhibitors against a range of protein kinases. The substituents at the 3-position, in conjunction with modifications at other positions (commonly the 2- and 6-positions), significantly influence the potency and selectivity of these compounds.
| Compound | 3-Substituent | 6-Substituent | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | PfCLK1 IC50 (nM) |
| 20a | Phenyl | 4-Methyl-piperazin-1-yl | 50 | 82 | 32 |
Data sourced from a study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.[3]
The data indicates that the combination of a phenyl group at the 3-position and a 4-methyl-piperazin-1-yl group at the 6-position results in potent inhibition of DYRK1A, CLK1, and the Plasmodium falciparum ortholog PfCLK1.[3] Optimization of these positions is a key strategy in developing selective inhibitors for these kinases, which are implicated in various diseases including cancer and neurological disorders.[4]
| Compound | 3-Substituent | 6-Substituent | Mps1 IC50 (nM) (Biochemical) | A549 Cell Proliferation IC50 (nM) |
| 21a | 4-(cyclopropylcarbamoyl)phenyl | 6-aryl | - | 39 |
| 21b | 4-(cyclopropylcarbamoyl)phenyl | 2-aminophenyl | - | - |
| 27f | 4-(cyclopropylcarbamoyl)phenyl | (tetrahydro-2H-pyran-4-yl)methylamino | 0.70 (cellular) | 6.0 |
Data from the discovery of imidazo[1,2-b]pyridazine derivatives as Mps1 inhibitors.[5][6]
In the context of Mps1 kinase inhibition, a large substituent at the 3-position, such as a 4-(cyclopropylcarbamoyl)phenyl group, is well-tolerated and contributes to potent activity. The transition from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold (compound 21a) retained Mps1 activity and improved antiproliferative effects.[5] Further optimization at the 6-position, replacing an aryl group with a (tetrahydro-2H-pyran-4-yl)methylamino moiety, led to the extremely potent and orally available inhibitor 27f.[5][7]
| Compound | 3-Substituent | R Group on Urea | mTOR IC50 (µM) | A549 Cell Proliferation IC50 (µM) |
| A17 | 4-fluorophenyl | 3-trifluoromethyl-4-chlorophenyl | 0.067 | - |
| A18 | 4-chlorophenyl | 3-trifluoromethyl-4-chlorophenyl | 0.062 | - |
Data from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[8]
For mTOR inhibition, diaryl urea derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant promise. Compounds A17 and A18, which feature a substituted phenyl group at the 3-position and a diaryl urea moiety, demonstrated potent mTOR inhibitory activity and significant anti-proliferative effects against non-small cell lung cancer cell lines A549 and H460.[8] These compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.
A common method for determining the inhibitory activity of compounds against protein kinases is a radiometric kinase assay.
Example Protocol: Radiometric Kinase Assay (e.g., for DYRK1A)
-
Assay Components: The reaction mixture typically contains the kinase (e.g., DYRK1A), a substrate peptide, ATP (radiolabeled, e.g., [γ-³³P]-ATP), and the test compound at various concentrations.
-
Incubation: The components are incubated in an appropriate buffer at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.
-
Termination: The reaction is stopped, often by the addition of an acid or by spotting the mixture onto a filter membrane.
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by washing the filter membranes.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[4]
The anti-proliferative activity of the compounds is often evaluated using cell-based assays.
Example Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance is proportional to the cell number. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.[8]
Visualizing Molecular Interactions and Pathways
Understanding the broader context of the targeted pathways and the logic of experimental design is essential.
Caption: General signaling pathway of protein kinase inhibition.
The diagram above illustrates the general mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors. These compounds typically act by binding to the ATP-binding pocket of the target kinase, preventing the phosphorylation of its substrate and thereby modulating downstream cellular responses.[8]
Caption: Logical workflow for SAR studies of imidazo[1,2-b]pyridazines.
This workflow outlines the iterative process of drug discovery centered on the imidazo[1,2-b]pyridazine scaffold. The process begins with the identification of the core structure, followed by the synthesis and screening of analogs with varied substituents at the 3-position to establish an initial SAR. Further optimization at other positions is then carried out to enhance potency, selectivity, and pharmacokinetic properties.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 3-Bromoimidazo[1,2-b]pyridazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 3-Bromoimidazo[1,2-b]pyridazine and its derivatives. Objective comparisons of each method's performance are supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for structural elucidation, purity assessment, and quality control.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules.[1] Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of this key building block and its subsequent derivatives. This guide explores the application of several instrumental methods for this purpose.
Comparison of Analytical Methods
The following table summarizes the key performance indicators of the most common analytical techniques used to characterize this compound and its derivatives.
| Analytical Method | Information Provided | Sample Requirements | Throughput | Key Performance Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms, and stereochemistry. | 5-10 mg dissolved in a deuterated solvent. | Low to Medium | High resolution, high sensitivity for proton and carbon nuclei. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), and structural information through fragmentation patterns. | Microgram to nanogram quantities. | High | High mass accuracy, high resolution, and sensitivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers and impurities. | Microgram quantities in solution. | High | High resolution, high precision, and good sensitivity with UV detection. |
| X-Ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state. | Single crystal of sufficient size and quality. | Low | Provides precise bond lengths, bond angles, and crystal packing information. |
| Elemental Analysis | Determination of the percentage composition of C, H, N, and other elements (e.g., Br). | 1-3 mg of solid sample. | Medium | High accuracy and precision for elemental composition. |
Detailed Experimental Data
The following tables present typical experimental data obtained for this compound and its derivatives using the analytical methods discussed.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.85 | s | - | H-2 |
| 8.62 | d | 6.1 | H-6 | |
| 7.39 | d | 6.1 | H-7 | |
| 5.30 | s | - | CH₂ (substituent) | |
| 4.22 | s | - | OCH₃ (substituent) | |
| 3.47 | s | - | N(CH₃)₂ (substituent) | |
| ¹³C NMR | 149.9 | CH | - | C-2 |
| 92.9 | C | - | C-3 | |
| 138.7 | CH | - | C-6 | |
| 125.4 | CH | - | C-7 | |
| 130.5 | C | - | C-8a |
Note: Data is for a representative derivative and chemical shifts for this compound may vary.[2]
Table 2: Mass Spectrometric Data
| Parameter | This compound | Representative Derivative |
| Molecular Formula | C₆H₄BrN₃[3] | C₂₅H₂₄BrN₃O[2] |
| Molecular Weight | 198.02 g/mol [4] | 462.38 g/mol [2] |
| Ionization Mode | Electron Ionization (EI) / Electrospray Ionization (ESI) | MALDI-TOF[2] |
| Expected [M]⁺• | m/z 197, 199 (approx. 1:1 ratio) | - |
| Observed [M-Br]⁺ | - | 382.06[2] |
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M/M+2 pattern in the mass spectrum.
Table 3: High-Performance Liquid Chromatography (HPLC) Data
A general reversed-phase HPLC method is suitable for the analysis of this compound and its derivatives.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific derivative and gradient program |
Table 4: X-Ray Crystallographic Data
As of the last update, a public crystal structure for this compound is not available. However, for a closely related derivative, the following parameters would be determined.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Calculated Density | To be determined |
| Final R-factor | To be determined |
Table 5: Elemental Analysis Data
| Element | Calculated (%) for C₆H₄BrN₃ | Found (%) |
| Carbon (C) | 36.39 | Typically within ±0.4% |
| Hydrogen (H) | 2.04 | Typically within ±0.4% |
| Nitrogen (N) | 21.22 | Typically within ±0.4% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information.
Protocol:
-
Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For Electron Ionization (EI), introduce a small amount of the solid or a solution onto a direct insertion probe.
-
For Electrospray Ionization (ESI), infuse the solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For tandem MS (MS/MS), select the molecular ion ([M]⁺• or [M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Analyze the data to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and quantify the compound.
Protocol:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., starting with 95% water with 0.1% formic acid and increasing the percentage of acetonitrile with 0.1% formic acid over 20-30 minutes).
-
Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.
-
Inject a fixed volume (e.g., 10 µL) of the sample and standards.
-
Integrate the peak areas and construct a calibration curve to determine the purity and/or concentration of the analyte.
X-Ray Crystallography
Objective: To determine the three-dimensional molecular structure.
Protocol:
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Select a crystal of suitable size and quality and mount it on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Elemental Analysis
Objective: To determine the elemental composition.
Protocol:
-
Accurately weigh 1-3 mg of the dry, homogenous sample into a tin capsule.
-
Place the capsule in the autosampler of a CHN elemental analyzer.
-
Combust the sample at high temperature (e.g., 900-1000 °C) in a stream of oxygen.
-
The combustion products (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Calibrate the instrument using a certified standard of known elemental composition.
-
The software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.
Visualizations
Analytical Workflow for Compound Characterization
Caption: Workflow for the analytical characterization of this compound.
Relationship Between Analytical Techniques
Caption: Interrelationship of information provided by different analytical techniques.
References
Confirming the Structure of Novel Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the structural elucidation of newly synthesized imidazo[1,2-b]pyridazine compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry.
The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and kinase inhibitory properties.[1][2][3] The precise determination of the structure of novel derivatives is crucial for understanding their structure-activity relationships and for further drug development. NMR and MS are powerful analytical techniques that, when used in conjunction, provide definitive evidence for the synthesized structures.[4]
Comparative Analysis of Spectroscopic Data
The structural confirmation of novel imidazo[1,2-b]pyridazine derivatives relies heavily on the interpretation of their spectroscopic data. Below is a summary of typical ¹H NMR, ¹³C NMR, and MS data for a representative, yet generic, substituted imidazo[1,2-b]pyridazine structure.
Table 1: Representative ¹H NMR Spectral Data for a Substituted Imidazo[1,2-b]pyridazine
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 7.5 - 8.0 | s | - |
| H-3 | 7.0 - 7.5 | s | - |
| H-6 | 8.0 - 8.5 | d | 9.0 - 9.5 |
| H-7 | 7.0 - 7.5 | dd | 9.0 - 9.5, 7.0 - 7.5 |
| H-8 | 7.5 - 8.0 | d | 7.0 - 7.5 |
| Substituent Protons | Variable | Variable | Variable |
Table 2: Representative ¹³C NMR Spectral Data for a Substituted Imidazo[1,2-b]pyridazine
| Carbon Position | Chemical Shift (δ) ppm |
| C-2 | 130 - 140 |
| C-3 | 115 - 125 |
| C-5 | 140 - 150 |
| C-6 | 120 - 130 |
| C-7 | 110 - 120 |
| C-8 | 125 - 135 |
| C-9 (bridgehead) | 145 - 155 |
| Substituent Carbons | Variable |
Table 3: Mass Spectrometry Data and Comparison with Alternative Ionization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Electrospray Ionization (ESI-MS) | Provides the molecular weight of the compound, typically as the [M+H]⁺ ion. | Soft ionization technique, suitable for polar and thermally labile molecules. | May produce adducts, complicating spectral interpretation. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. | Highly accurate, enabling unambiguous molecular formula confirmation. | Higher cost and complexity compared to standard MS. |
| Alternative: Electron Ionization (EI-MS) | Provides a characteristic fragmentation pattern in addition to the molecular ion peak. | Fragmentation pattern can be used for structural elucidation and database matching. | Can cause extensive fragmentation, leading to the absence of a molecular ion peak for some compounds. |
Experimental Workflow for Structural Confirmation
The general workflow for the synthesis and structural confirmation of novel imidazo[1,2-b]pyridazine compounds is a systematic process. It begins with the chemical synthesis followed by purification and subsequent analysis by various spectroscopic techniques to confirm the identity and purity of the final product.
Caption: Workflow for the synthesis and structural confirmation of novel imidazo[1,2-b]pyridazine compounds.
Detailed Experimental Protocols
General Synthesis of 2,6-disubstituted-imidazo[1,2-b]pyridazines
A common synthetic route involves the reaction of a 3-amino-6-aryl-pyridazine with an appropriate α-halocarbonyl compound.[5]
-
Preparation of 3-amino-6-aryl-pyridazine: This intermediate can be synthesized from the corresponding 6-aryl-pyridazine-3(2H)-one.
-
Cyclocondensation Reaction: The 3-amino-6-aryl-pyridazine is refluxed with a molar equivalent of a substituted α-haloketone (e.g., phenacyl bromide derivative) in a suitable solvent such as ethanol or isopropanol for several hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is filtered. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their chemical environment. Key parameters to analyze are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are employed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), which is crucial for unambiguous assignment of all signals.
Mass Spectrometry
Mass spectra are acquired to determine the molecular weight and elemental composition of the synthesized compounds.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺).
-
High-Resolution Mass Spectrometry (HRMS): For precise mass measurement, a high-resolution mass analyzer (e.g., TOF or Orbitrap) is used. The measured exact mass is then compared with the calculated mass for the proposed molecular formula to confirm the elemental composition.
Alternative and Complementary Structural Elucidation Techniques
While NMR and MS are the cornerstones of structural elucidation for organic compounds, other techniques can provide valuable complementary information.[4]
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. It is considered the gold standard for structural determination, provided that a suitable single crystal can be grown.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation. For imidazo[1,2-b]pyridazines, it can confirm the presence of C=N, C=C, and C-H bonds within the heterocyclic system and any functional groups on the substituents.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and can be used to study the conjugation in the aromatic system of the imidazo[1,2-b]pyridazine core.
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various substituted imidazo[1,2-b]pyridazine derivatives, supported by experimental data from peer-reviewed studies. The information is presented to aid researchers in structure-activity relationship (SAR) analysis and to guide the design of novel therapeutic agents.
Anticancer Activity
Substituted imidazo[1,2-b]pyridazines have shown significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell cycle regulation and signaling pathways crucial for cancer cell proliferation and survival. The following tables summarize the in vitro cytotoxic activity of various derivatives against different human cancer cell lines.
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives (mTOR Inhibitors)
| Compound | Substituents | Cell Line | IC50 (µM) |
| A17 | Diaryl urea derivative | A549 (Non-small cell lung cancer) | 0.067[1] |
| A18 | Diaryl urea derivative | A549 (Non-small cell lung cancer) | 0.062[1] |
| A15-A24 | Diaryl urea derivatives | A549, H460 (Non-small cell lung cancer) | 0.02 - 20.7[1] |
| Compound 42 | Not specified in abstract | Not specified | PI3Kα: 0.06 nM, mTOR: 3.12 nM[2] |
Table 2: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives (Mps1 Inhibitors)
| Compound | Scaffold Change/Substitution | Cell Line | Cellular Mps1 IC50 (nM) | A549 IC50 (nM) |
| 21b | 6-aryl substituted | - | - | - |
| 27f | Imidazo[1,2-b]pyridazine-based, 6-position optimized | Various tissue cancer cell lines | 0.70[3][4][5] | 6.0[3][4][5] |
Kinase Inhibitory Activity
The imidazo[1,2-b]pyridazine core has proven to be a versatile scaffold for the development of potent and selective kinase inhibitors. The following tables highlight the inhibitory activity of various derivatives against specific kinases implicated in cancer and inflammatory diseases.
Table 3: TYK2 Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Substitution | Assay | IC50 (µM) |
| 7 | Imidazo[1,2-b]pyridazine hit | IL-23 stimulated | - |
| 10 | C6 aniline modification (without trifluoromethyl and cyano groups) | TYK2 JH2 binding (SPA) | Improved by an order of magnitude compared to 7[6] |
Table 4: Haspin Kinase Inhibitory Activity of Disubstituted Imidazo[1,2-b]pyridazine Derivatives
| Compound | Substitution | In Vitro Haspin IC50 (nM) |
| 21 | (S)-morpholino derivative | 6[7] |
| 22 | (R)-morpholino derivative | 12[7] |
| 23 | morpholino derivative | 25[7] |
| 24 | morpholino derivative | 20[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[8][9][10][11][12]
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates multiple times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a robust method for measuring kinase activity and inhibition in a high-throughput format.[13][14][15]
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, ATP, and the test inhibitor at desired concentrations in kinase reaction buffer.
-
Kinase Reaction: In a low-volume 384-well plate, combine the kinase and the test inhibitor and pre-incubate to allow for binding. Initiate the kinase reaction by adding the substrate and ATP. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The emission ratio of the acceptor (e.g., fluorescein) to the donor (terbium) is calculated.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
AlphaLISA Assay for IL-17A Inhibition
This is a no-wash, bead-based immunoassay used for the sensitive detection of protein-protein interactions.[16][17][18][19]
-
Reagent Preparation: Prepare the AlphaLISA Acceptor beads conjugated with an anti-analyte antibody and Streptavidin-coated Donor beads that will bind to a biotinylated anti-analyte antibody. Prepare standards and samples containing the analyte (IL-17A) and the test inhibitor.
-
Assay Reaction: In a 96- or 384-well plate, combine the analyte, test inhibitor, biotinylated anti-analyte antibody, and Acceptor beads. Incubate to allow for binding.
-
Addition of Donor Beads: Add the Streptavidin-coated Donor beads to the wells. In the presence of the analyte, the Donor and Acceptor beads are brought into close proximity.
-
Signal Generation and Detection: Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is emitted at 615 nm. The signal is measured using a plate reader capable of AlphaLISA detection.
-
Data Analysis: The IC50 value of the inhibitor is determined by plotting the luminescence signal against the log of the inhibitor concentration.
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of imidazo[1,2-b]pyridazines.
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. poly-dtech.com [poly-dtech.com]
- 15. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 16. revvity.com [revvity.com]
- 17. pufei.com [pufei.com]
- 18. pufei.com [pufei.com]
- 19. revvity.com [revvity.com]
A Comparative Guide to In Vitro Assays for Validating Imidazo[1,2-b]pyridazine Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. Validating the binding affinity of these ligands to their protein targets is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three robust in vitro assays for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method offers distinct advantages and provides complementary information, enabling a comprehensive characterization of ligand-target interactions.
Core Principles of Binding Affinity Assays
Understanding the strengths and limitations of different biophysical techniques is paramount for selecting the appropriate assay and for the accurate interpretation of results.
-
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time determination of association and dissociation rates (kinetics) and affinity.[1][2][3]
-
Isothermal Titration Calorimetry (ITC) is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event.[4] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[4]
-
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the tumbling rate of a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[5][6] It is particularly well-suited for high-throughput screening in a competitive format to determine the relative binding affinities of unlabeled test compounds.[6]
Quantitative Data Comparison
The following table summarizes representative binding affinity data for hypothetical imidazo[1,2-b]pyridazine ligands against Tyrosine Kinase 2 (TYK2), a common target for this class of compounds, as determined by SPR, ITC, and FP.
| Ligand | Assay Method | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) | IC50 (nM) |
| IZP-A | SPR | 25 | 2.1 | 0.53 | - | - | - | - |
| ITC | 28 | - | - | 1.1 | -10.5 | -1.8 | - | |
| FP (Competition) | - | - | - | - | - | - | 45 | |
| IZP-B | SPR | 150 | 1.5 | 2.25 | - | - | - | - |
| ITC | 165 | - | - | 0.9 | -8.2 | -1.5 | - | |
| FP (Competition) | - | - | - | - | - | - | 250 | |
| IZP-C | SPR | 800 | 0.8 | 6.40 | - | - | - | - |
| ITC | 850 | - | - | 1.0 | -5.1 | -2.3 | - | |
| FP (Competition) | - | - | - | - | - | - | 1200 |
Note: Data are for illustrative purposes and are based on typical values found in the literature for imidazo[1,2-b]pyridazine kinase inhibitors.[7][8][9]
Visualizing the Experimental Workflow and Biological Context
To better understand the practical application and biological relevance of these assays, the following diagrams illustrate a generalized experimental workflow and a relevant signaling pathway.
Figure 1. Generalized workflow for in vitro validation of ligand binding affinity.
Imidazo[1,2-b]pyridazine ligands often target kinases involved in critical signaling pathways. The diagram below illustrates the Tyrosine Kinase 2 (TYK2) signaling pathway, a key mediator of cytokine signaling.
Figure 2. Simplified TYK2 signaling pathway inhibited by an imidazo[1,2-b]pyridazine ligand.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of binding assays. Below are generalized protocols for each of the discussed techniques.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of an imidazo[1,2-b]pyridazine ligand to a target protein (e.g., TYK2).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified target protein (≥95% purity)
-
Imidazo[1,2-b]pyridazine ligand of interest
-
Running buffer (e.g., HBS-EP+, degassed)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Methodology:
-
Surface Preparation:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface (e.g., with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for amine coupling).
-
Immobilize the target protein to the desired density (e.g., 2000-4000 RU) by injecting it over the activated surface.
-
Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Analyte Binding Assay:
-
Prepare a serial dilution of the imidazo[1,2-b]pyridazine ligand in running buffer (e.g., 0.1 nM to 10 µM). Include a buffer-only (zero concentration) sample.
-
Inject each ligand concentration over the reference and protein-immobilized flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each ligand injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[10]
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an imidazo[1,2-b]pyridazine ligand to a target protein.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (concentrated, ≥95% purity)
-
Imidazo[1,2-b]pyridazine ligand of interest
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the final ITC buffer.
-
Dissolve the ligand in the final dialysis buffer. The final concentration of any co-solvent (e.g., DMSO) must be identical in both protein and ligand solutions.
-
Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.[11]
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the target protein (e.g., 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[12]
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of injections (e.g., 20 injections of 2 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[13]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Perform a control experiment by titrating the ligand into the buffer alone and subtract this heat of dilution from the binding data.[13]
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. Calculate ΔG and ΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory concentration (IC50) and relative binding affinity of an imidazo[1,2-b]pyridazine ligand by its ability to displace a fluorescent tracer from a target protein.
Materials:
-
Fluorescence plate reader capable of measuring polarization
-
Low-binding microplates (e.g., black, 384-well)
-
Purified target protein
-
Fluorescently labeled tracer (a ligand with known affinity for the target)
-
Unlabeled imidazo[1,2-b]pyridazine ligands for testing
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
Methodology:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (typically 3-5 fold above buffer background).
-
Titrate the target protein against the fixed tracer concentration to generate a saturation binding curve. Select a protein concentration that gives approximately 80% of the maximum polarization signal for use in the competition assay.[14]
-
-
Competition Assay:
-
Prepare a serial dilution of the unlabeled imidazo[1,2-b]pyridazine test compounds.
-
In the microplate, add the assay buffer, the fixed concentration of the fluorescent tracer, and the serial dilutions of the test compounds.
-
Include control wells: (a) tracer only (minimum polarization) and (b) tracer + protein (maximum polarization).
-
Initiate the binding reaction by adding the optimized concentration of the target protein to all wells except the "tracer only" control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to reach equilibrium.[14]
-
-
Data Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the bound tracer. The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the KD of the tracer is known.
-
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
A Tale of Two Scaffolds: Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine in the Pursuit of Potent Therapeutics
A comprehensive analysis of the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, pivotal frameworks in modern medicinal chemistry. This guide delves into a comparative study of their biological activities, physicochemical properties, and pharmacokinetic profiles, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutic agents.
The landscape of medicinal chemistry is continually evolving, with the strategic design and synthesis of heterocyclic compounds at its core. Among these, nitrogen-containing fused heterocyclic systems have garnered significant attention due to their diverse pharmacological activities. This guide presents a comparative analysis of two prominent scaffolds: imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. Both are bicyclic aromatic systems containing a bridgehead nitrogen atom, yet subtle structural differences between them lead to distinct biological and physicochemical properties, influencing their suitability as drug candidates.
The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in several marketed drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its broad therapeutic potential has been explored across various diseases, including tuberculosis, cancer, and neurodegenerative disorders.[1][3] In contrast, the imidazo[1,2-b]pyridazine scaffold, while also demonstrating a wide array of biological activities including anti-inflammatory, antibacterial, and anticancer effects, is perhaps most famously represented by the multi-targeted kinase inhibitor ponatinib.[4] This guide aims to provide a side-by-side comparison of these two important scaffolds to aid medicinal chemists in scaffold selection and drug design.
Comparative Biological Activity: A Focus on Kinase Inhibition
A direct comparison of the two scaffolds was exemplified in a study targeting the receptor tyrosine kinases c-Met and VEGFR2, both crucial mediators in cancer progression and angiogenesis. A series of derivatives of both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine were synthesized and evaluated for their inhibitory activity.
dot
Caption: Inhibition of c-Met/VEGFR2 signaling by imidazo-scaffolds.
The results, summarized in the table below, indicate that while both scaffolds can yield highly potent inhibitors, the imidazo[1,2-a]pyridine derivatives, in this particular study, demonstrated superior enzymatic and cell-based activity.
| Scaffold | Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | MKN45 Cell Proliferation IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| Imidazo[1,2-b]pyridazine | 3a | 2.8 | 4.5 | 11.2 | 8.9 |
| Imidazo[1,2-a]pyridine | 3b | 1.9 | 2.2 | 5.0 | 1.8 |
Table 1: Comparative Inhibitory Activities of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives against c-Met and VEGFR2. Data compiled from a study on dual c-Met and VEGFR2 kinase inhibitors.
Physicochemical and Pharmacokinetic Profiles: A Comparative Overview
For instance, a study on imidazo[1,2-a]pyridine-based c-Met inhibitors reported a derivative with good oral bioavailability (F = 29%) in rats. In a separate study, certain imidazo[1,2-b]pyridazine derivatives targeting Tyk2 JH2 showed improved metabolic stability in liver microsomes. A comprehensive understanding would necessitate the synthesis and evaluation of closely related analogs under identical experimental conditions.
| Property | Imidazo[1,2-b]pyridazine Derivative (Tyk2 JH2 Inhibitor) | Imidazo[1,2-a]pyridine Derivative (c-Met Inhibitor) |
| Human Liver Microsomal Stability (% remaining after 10 min) | 56% | Data not from a directly comparable analog |
| Caco-2 Permeability (nm/s) | 169 | Data not from a directly comparable analog |
| Oral Bioavailability (F%) in Rats | Data not from a directly comparable analog | 29% |
Table 2: Representative Pharmacokinetic Properties of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives from Different Studies. Note: Data are from different studies and not from a direct head-to-head comparison, thus should be interpreted with caution.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed experimental methodologies for the key assays are provided below.
c-Met/VEGFR2 Enzymatic Assay
dot
Caption: Workflow for the c-Met/VEGFR2 enzymatic assay.
The inhibitory activity of the compounds against c-Met and VEGFR2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The reaction mixture contained the respective kinase, a biotinylated peptide substrate, and ATP in a kinase buffer. The reaction was initiated by the addition of ATP and incubated at room temperature. After incubation, a solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added. The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assays (MKN45 and HUVEC)
dot
Caption: General workflow for cell proliferation assays.
Human gastric cancer cells (MKN45) and human umbilical vein endothelial cells (HUVEC) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells. Luminescence was recorded using a microplate reader, and the IC50 values were determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Model (COLO205)
dot
Caption: Workflow for the in vivo tumor xenograft model.
Female BALB/c nude mice were subcutaneously inoculated with COLO205 human colon carcinoma cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The test compounds were administered orally once daily. Tumor volumes and body weights were measured regularly. The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion and Future Perspectives
Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds represent versatile and valuable starting points for the design of novel therapeutic agents. The choice between these two scaffolds is nuanced and dependent on the specific therapeutic target and desired drug-like properties. While the imidazo[1,2-a]pyridine core has a longer history in marketed drugs, the imidazo[1,2-b]pyridazine scaffold has demonstrated significant promise, particularly in the realm of kinase inhibition.
The direct comparative data on c-Met and VEGFR2 inhibition suggests that subtle changes in the heterocyclic core can have a profound impact on biological activity. Future research should focus on systematic, head-to-head comparisons of matched pairs of analogs to delineate the precise influence of the scaffold on a wider range of ADME properties. Such studies will provide a more comprehensive understanding of the structure-activity and structure-property relationships, ultimately enabling more rational and efficient drug design. The continued exploration of these privileged scaffolds holds great potential for the discovery of next-generation therapeutics to address unmet medical needs.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromoimidazo[1,2-b]pyridazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromoimidazo[1,2-b]pyridazine, ensuring compliance with safety regulations and fostering a secure research environment.
Core Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed hazardous waste disposal company. Halogenated organic compounds require specialized high-temperature incineration with scrubbers to neutralize harmful acidic gases produced during combustion.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with this compound should also be placed in this designated container.
-
Solutions: If the compound is in a solution, it must be collected in a sealed, labeled container designated for halogenated organic waste. Do not mix with non-halogenated organic waste streams.
2. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS number: 18087-73-5[2]
-
The appropriate hazard pictograms (e.g., irritant).
-
The date of waste accumulation.
-
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and incineration. For related halogenated heterocyclic compounds, the recommended disposal is to "burn in a chemical incinerator equipped with an afterburner and scrubber" or to "offer surplus and nonrecyclable solutions to a licensed disposal company."[3]
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.[4]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Quantitative Data Summary
At present, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound. The guiding principle is to treat any concentration as hazardous waste.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | PubChem[1] |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service | General best practices for halogenated organic compounds[3] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromoimidazo[1,2-B]pyridazine
This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of 3-Bromoimidazo[1,2-B]pyridazine (CAS No: 18087-73-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] |
|
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[2] |
|
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Recommended PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must meet ANSI Z87.1 standards. A face shield may be required for splash-prone activities. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. |
| Laboratory coat or chemical-resistant apron. | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling fine powders that may become airborne. | Engineering controls, such as a fume hood, are the preferred method for controlling exposure. |
Procedural Protocols
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
Proper storage is essential to maintain the integrity of this compound and to prevent accidents.
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with institutional, local, state, and federal regulations.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a designated, labeled container. This material may be disposed of by a licensed professional waste disposal service.[4] One method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, absorbent materials) as hazardous waste in a sealed and labeled container.
-
Empty Containers: Dispose of as unused product.[4] Do not reuse empty containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
